Orazipone
説明
Structure
3D Structure
特性
CAS番号 |
137109-78-5 |
|---|---|
分子式 |
C13H14O4S |
分子量 |
266.31 g/mol |
IUPAC名 |
3-[(4-methylsulfonylphenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C13H14O4S/c1-9(14)13(10(2)15)8-11-4-6-12(7-5-11)18(3,16)17/h4-8H,1-3H3 |
InChIキー |
CAWYWWPWSAMGBV-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C |
正規SMILES |
CC(=O)C(=CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C |
他のCAS番号 |
137109-78-5 |
同義語 |
OR 1384 OR-1384 OR1384 orazipone |
製品の起源 |
United States |
Foundational & Exploratory
Orazipone: A Mechanistic Deep Dive into its Role in Modulating Inflammatory Pathways
A Technical Guide for Drug Discovery and Development Professionals
Abstract
Orazipone, also known as MCI-2016, is a disease-modifying antirheumatic drug (DMARD) that has demonstrated significant efficacy in the management of inflammatory conditions, most notably rheumatoid arthritis. Its therapeutic effect is primarily attributed to its potent and selective inhibition of pro-inflammatory cytokine production, particularly Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Orazipone's anti-inflammatory activity, offering a valuable resource for researchers and drug development professionals. We will dissect the key signaling pathways modulated by Orazipone, present detailed experimental protocols for its characterization, and provide field-proven insights into the causality behind these experimental choices.
Introduction: The Rationale for Targeting Cytokine Production in Inflammatory Disease
Chronic inflammatory diseases such as rheumatoid arthritis are characterized by the dysregulated overproduction of pro-inflammatory cytokines. Among these, IL-1 and TNF-α are considered pivotal mediators of the inflammatory cascade, driving synovitis, cartilage degradation, and bone erosion. Consequently, the inhibition of these cytokines has become a cornerstone of modern therapeutic strategies. Orazipone emerged as a promising small molecule inhibitor that targets the production of these key cytokines at the cellular level, offering a distinct mechanistic approach compared to biologic agents that neutralize circulating cytokines.
Core Mechanism of Action: Selective Inhibition of IL-1 and TNF-α Production
Orazipone's primary mechanism of action lies in its ability to suppress the production and release of IL-1 and TNF-α from activated monocytes and macrophages. This inhibitory effect is selective, as it does not appear to significantly impact the production of other cytokines or suppress overall immune function, such as antibody production. The selectivity of Orazipone is a key attribute, potentially leading to a more favorable safety profile compared to broader immunosuppressive agents.
The inhibitory action of Orazipone is exerted at the level of gene expression, specifically targeting the mRNA levels of IL-1 and TNF-α. This suggests that Orazipone interferes with the intracellular signaling pathways that lead to the transcription of these pro-inflammatory cytokine genes.
Visualizing the Proposed Mechanism of Orazipone
The following diagram illustrates the proposed point of intervention for Orazipone in the inflammatory signaling cascade.
Caption: Orazipone's intervention in the inflammatory cascade.
Experimental Characterization of Orazipone's Anti-inflammatory Effects
The elucidation of Orazipone's mechanism of action has been reliant on a series of well-defined in vitro and in vivo experimental models. This section provides a detailed overview of these methodologies, emphasizing the rationale behind each step.
In Vitro Assessment of Cytokine Inhibition
The foundational experiments to characterize Orazipone's activity involve the use of primary human monocytes or monocytic cell lines (e.g., THP-1).
Caption: Workflow for in vitro analysis of Orazipone.
This protocol describes the quantification of IL-1β and TNF-α in the supernatant of cultured human monocytes.
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels. This protocol utilizes a sandwich ELISA format, where the cytokine of interest is captured by a specific antibody coated on the plate and detected by a second, enzyme-conjugated antibody.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes by adherence to plastic culture dishes for 1-2 hours at 37°C.
-
Wash away non-adherent cells and culture the adherent monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Pre-incubate the cells with various concentrations of Orazipone (e.g., 0.1, 1, 10, 100 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) to induce cytokine production.
-
Incubate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
ELISA Procedure:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Coat a 96-well microplate with a capture antibody specific for human IL-1β or TNF-α overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate as described above.
-
Add diluted supernatants and a standard curve of recombinant human IL-1β or TNF-α to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for human IL-1β or TNF-α and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant cytokine.
-
Determine the concentration of IL-1β or TNF-α in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of inhibition of cytokine production by Orazipone compared to the LPS-stimulated control.
-
In Vivo Evaluation in Animal Models of Arthritis
To assess the therapeutic potential of Orazipone in a more complex biological system, animal models of rheumatoid arthritis, such as adjuvant-induced arthritis in rats, are employed.
-
Induction of Arthritis: Arthritis is induced in rats by a single intradermal injection of Mycobacterium butyricum in Freund's incomplete adjuvant at the base of the tail.
-
Treatment: Orazipone is administered orally once daily, starting from the day of adjuvant injection or after the onset of clinical signs of arthritis.
-
Assessment of Disease Severity: The severity of arthritis is monitored regularly by measuring paw volume (plethysmometry) and scoring clinical signs of inflammation (e.g., erythema, swelling).
-
Histopathological Analysis: At the end of the study, the animals are euthanized, and their joints are collected for histopathological examination to assess synovial inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Blood samples can be collected to measure systemic levels of inflammatory markers, including IL-1 and TNF-α.
Summary of Preclinical Data for Orazipone
| Parameter | In Vitro Findings | In Vivo Findings (Adjuvant-Induced Arthritis in Rats) |
| IL-1 Production | Potent inhibition in LPS-stimulated human monocytes. | Significant reduction in systemic and local IL-1 levels. |
| TNF-α Production | Significant inhibition in LPS-stimulated human monocytes. | Reduction in systemic and local TNF-α levels. |
| Paw Swelling | Not Applicable | Dose-dependent reduction in paw volume. |
| Arthritis Score | Not Applicable | Significant improvement in clinical arthritis scores. |
| Histopathology | Not Applicable | Reduced synovial inflammation, cartilage, and bone destruction. |
Conclusion and Future Directions
Orazipone represents a significant advancement in the treatment of rheumatoid arthritis, with a well-defined mechanism of action centered on the selective inhibition of IL-1 and TNF-α production. The experimental methodologies outlined in this guide provide a robust framework for the preclinical evaluation of Orazipone and other novel anti-inflammatory compounds. Future research should focus on further elucidating the precise molecular targets of Orazipone within the inflammatory signaling cascades and exploring its potential therapeutic applications in other inflammatory and autoimmune diseases.
References
-
Title: A novel antirheumatic drug, MCI-2016, selectively inhibits the production of interleukin-1 and tumor necrosis factor by human monocytes. Source: Arthritis and Rheumatism URL: [Link]
-
Title: Effect of a novel antirheumatic drug, MCI-2016, on established adjuvant-induced arthritis in rats. Source: International Journal of Immunopharmacology URL: [Link]
Orazipone's Pro-Apoptotic Effect on Eosinophils: A Technical Guide to Mechanistic Investigation
This guide provides a comprehensive technical overview of the molecular mechanisms underlying the pro-apoptotic effects of Orazipone on human eosinophils. It is intended for researchers, scientists, and drug development professionals engaged in the study of eosinophil biology and the development of therapeutics for eosinophil-mediated inflammatory diseases. This document delves into the causality behind experimental choices and provides detailed, self-validating protocols for the investigation of Orazipone's mechanism of action.
Executive Summary: The Therapeutic Potential of Targeting Eosinophil Survival
Eosinophils are key effector cells in the pathogenesis of allergic inflammation, particularly in diseases such as asthma and eosinophilic esophagitis. Their prolonged survival at inflammatory sites, largely mediated by cytokines like Interleukin-5 (IL-5), exacerbates tissue damage. Consequently, inducing eosinophil apoptosis—a programmed and non-inflammatory form of cell death—is a promising therapeutic strategy. Orazipone, a novel sulfhydryl-reactive compound, has emerged as a potent inducer of eosinophil apoptosis. This guide will elucidate the signaling pathways activated by Orazipone and provide robust methodologies to study its effects in a laboratory setting.
The Unique Pro-Apoptotic Profile of Orazipone
Orazipone and its derivatives distinguish themselves from other anti-eosinophilic compounds, such as glucocorticoids, by their ability to induce apoptosis even in the presence of high concentrations of the survival-promoting cytokine IL-5.[1] This suggests a mechanism of action that can overcome the potent survival signals prevalent in eosinophilic inflammatory microenvironments. Orazipone not only reverses IL-5-afforded survival but also enhances spontaneous and CD95 (Fas)-mediated apoptosis without causing primary necrosis, highlighting its specific and controlled pro-apoptotic activity.[1]
The Core Signaling Cascade: JNK and Executioner Caspases
The pro-apoptotic effect of Orazipone on human eosinophils is critically dependent on the activation of specific intracellular signaling pathways. Research has demonstrated that Orazipone-induced DNA fragmentation is mediated by the activation of c-jun-N-terminal kinase (JNK) and the subsequent activation of executioner caspases-3 and -6.[1]
Conversely, several other key signaling pathways commonly associated with cell survival and apoptosis have been shown to be uninvolved in Orazipone's mechanism. These include the extracellular regulated kinase (ERK), p38 mitogen-activated protein kinase (p38 MAPK), and phosphatidylinositol 3-kinase (PI3K) pathways.[1] Furthermore, initiator caspases-4, -8, and -9 do not appear to play a role, suggesting a unique activation route for the executioner caspases.[1]
Orazipone-induced eosinophil apoptosis signaling pathway.
Experimental Framework for Investigating Orazipone's Effects
To rigorously assess the impact of Orazipone on eosinophil apoptosis, a multi-step experimental workflow is required. This involves the purification of a viable eosinophil population, in vitro culture and treatment, and subsequent analysis using specific apoptosis and signaling assays.
Experimental workflow for Orazipone investigation.
Detailed Methodologies and Protocols
The following protocols are foundational for the accurate assessment of Orazipone's effects on eosinophil apoptosis. Adherence to these methodologies ensures reproducibility and the generation of high-fidelity data.
Protocol: Isolation of Human Eosinophils from Peripheral Blood
This protocol combines density gradient centrifugation with negative immunomagnetic selection to achieve a highly pure and viable eosinophil population.[1][2][3]
Materials:
-
Whole blood collected in EDTA tubes.
-
Density gradient medium (e.g., Ficoll-Paque™).
-
Hanks' Balanced Salt Solution (HBSS).
-
Eosinophil Isolation Kit (Negative Selection, e.g., EasySep™ or MACS).
-
Sterile conical tubes (15 mL and 50 mL).
-
Refrigerated centrifuge.
Procedure:
-
Dilution: Dilute whole blood 1:1 with HBSS at room temperature.
-
Density Gradient Centrifugation: Carefully layer the diluted blood over the density gradient medium in a 50 mL conical tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[4]
-
Granulocyte Collection: After centrifugation, aspirate and discard the upper layers (plasma and mononuclear cells). Carefully collect the granulocyte layer (and red blood cells) at the bottom.
-
Red Blood Cell Lysis (Optional but Recommended): To the granulocyte pellet, add a hypotonic lysis buffer (e.g., 0.2% NaCl) for 30 seconds, followed by an equal volume of hypertonic solution (e.g., 1.6% NaCl) to restore isotonicity. Centrifuge at 300 x g for 5 minutes and discard the supernatant. Wash the pellet twice with HBSS.[1]
-
Negative Selection: Resuspend the granulocyte pellet in the recommended buffer from the negative selection kit. Add the antibody cocktail (containing antibodies against markers for other cell types like CD16 for neutrophils) and incubate as per the manufacturer's instructions (typically 20 minutes at 4°C).[2][3]
-
Magnetic Separation: Add the magnetic particles and incubate according to the protocol. Place the tube in the magnet and allow the labeled cells to adhere. Pour off the supernatant containing the untouched, purified eosinophils into a new tube.
-
Cell Counting and Viability: Wash the purified eosinophils. Perform a cell count using a hemocytometer and assess viability using Trypan Blue exclusion. Purity should be assessed by cytospin and differential staining (e.g., Wright-Giemsa) or flow cytometry, aiming for >97%.
Protocol: In Vitro Culture and Treatment of Eosinophils
Materials:
-
Purified eosinophils.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Recombinant Human IL-5.
-
Orazipone (dissolved in a suitable vehicle like DMSO).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Resuspend the purified eosinophils in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL. Seed 100 µL per well in a 96-well plate.
-
Treatment Groups:
-
Vehicle Control: Add vehicle (e.g., DMSO) to control wells.
-
IL-5 Survival Control: Add rhIL-5 to a final concentration of 10 ng/mL to promote survival.
-
Orazipone Treatment: Add Orazipone at various concentrations (e.g., 1-30 µM).
-
Orazipone + IL-5: Add both rhIL-5 (10 ng/mL) and Orazipone.
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours.
Protocol: Quantification of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Materials:
-
Treated eosinophils from the 96-well plate.
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Propidium Iodide (PI) solution.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Gently transfer the cells from each well to a microcentrifuge tube. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic/necrotic cells.
-
Protocol: Caspase-3 and -6 Activity Assays
These assays measure the activity of the key executioner caspases.
Materials:
-
Treated eosinophils.
-
Caspase-3 and Caspase-6 fluorometric or colorimetric assay kits.
-
Cell lysis buffer.
-
Fluorometer or spectrophotometer.
Procedure:
-
Lysate Preparation: After treatment, pellet the cells and lyse them according to the kit manufacturer's protocol. This typically involves incubation in a specific lysis buffer on ice.[6][7]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to wells containing the reaction buffer and the specific caspase substrate (e.g., DEVD-pNA for caspase-3).[6]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence (e.g., Excitation/Emission ~380/440 nm for AMC-based substrates) or absorbance (405 nm for pNA-based substrates).[6][7]
-
Data Analysis: Calculate the fold-increase in caspase activity relative to the vehicle control.
Protocol: Western Blot for JNK Activation
This protocol detects the phosphorylation state of JNK, indicating its activation.
Materials:
-
Treated eosinophils.
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-JNK and anti-total-JNK.
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse the treated eosinophils in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-JNK antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize the bands using an imaging system.[8]
-
Stripping and Reprobing: To normalize for protein loading, strip the membrane and re-probe with an anti-total-JNK antibody.[8]
-
Densitometry: Quantify the band intensities and express the results as the ratio of phosphorylated JNK to total JNK.
Data Presentation and Interpretation
Quantitative data from the apoptosis and caspase assays should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of Orazipone on Eosinophil Apoptosis (% Annexin V+ Cells)
| Treatment Group | 24 Hours | 48 Hours |
| Vehicle Control | Baseline % | Increased % |
| IL-5 (10 ng/mL) | Reduced % | Reduced % |
| Orazipone (10 µM) | Significantly Increased % | Significantly Increased % |
| Orazipone + IL-5 | Significantly Increased % | Significantly Increased % |
Table 2: Effect of Orazipone on Caspase-3/6 Activity (Fold Change vs. Control)
| Treatment Group | Caspase-3 Activity | Caspase-6 Activity |
| Vehicle Control | 1.0 | 1.0 |
| IL-5 (10 ng/mL) | < 1.0 | < 1.0 |
| Orazipone (10 µM) | > 2.0 | > 2.0 |
| Orazipone + IL-5 | > 2.0 | > 2.0 |
Interpretation: Successful validation of Orazipone's mechanism would show a significant, dose-dependent increase in the percentage of apoptotic cells and caspase-3/6 activity with Orazipone treatment. Crucially, these effects should persist in the presence of IL-5, demonstrating Orazipone's ability to override pro-survival signals. Western blot data should confirm a corresponding increase in the ratio of phosphorylated JNK to total JNK in Orazipone-treated samples.
Conclusion
Orazipone represents a promising therapeutic candidate for eosinophilic disorders due to its unique ability to induce eosinophil apoptosis via a JNK- and caspase-3/6-dependent pathway, effectively bypassing the potent survival signals mediated by cytokines like IL-5. The experimental framework and detailed protocols provided in this guide offer a robust system for the in-depth investigation of Orazipone's mechanism of action, ensuring scientific integrity and generating reliable, actionable data for drug development professionals.
References
-
Kankaanranta, H., Ilmarinen, P., Zhang, X., Nissinen, E., & Moilanen, E. (2006). Antieosinophilic activity of orazipone. Molecular Pharmacology, 69(6), 1861-1870. [Link]
-
Spencer, L. A., & Weller, P. F. (2010). Isolation of human eosinophils. Current Protocols in Immunology, Chapter 7, Unit 7.35. [Link]
-
Fulbright, J. W., & Giembycz, M. A. (2012). Eosinophil purification from peripheral blood. In Methods in molecular biology (Vol. 844, pp. 119-129). Humana Press. [Link]
-
STEMCELL Technologies. (2012). How to Isolate PBMCs from Whole Blood Using Density Gradient Centrifugation (Ficoll™ or Lymphoprep™). YouTube. [Link]
-
Akdis, M., & Blaser, K. (2012). Eosinophil purification from peripheral blood. Harvard DASH. [Link]
-
Hale, J. (2022). How to isolate PBMCs from whole blood using density gradient centrifugation. Cellular Technology Limited. [Link]
-
Laviolette, M., & Corrigan, C. J. (2016). Targeting the Interleukin-5 Pathway for Treatment of Eosinophilic Conditions Other than Asthma. Frontiers in Medicine, 3, 1. [Link]
-
Sang, H., & Uribe-Querol, E. (2011). Caspase-3 activation in cultured eosinophils. ResearchGate. [Link]
-
Pazdrak, K., & Olszewska-Pazdrak, B. (2007). Western blots of phosphorylated proteins present in eosinophil lysates. ResearchGate. [Link]
-
Walsh, G. M., Hartnell, A., Wardlaw, A. J., Kurihara, K., Sanderson, C. J., & Kay, A. B. (1990). IL-5 enhances the in vitro adhesion of human eosinophils, but not neutrophils, in a leucocyte integrin (CD11/18)-dependent manner. Immunology, 71(2), 258–265. [Link]
-
Khan, S. M., & He, L. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5439. [Link]
-
Gartner, U., & Gemsa, D. (1981). Separation of human eosinophils in density gradients of polyvinylpyrrolidone-coated silica gel (Percoll). Immunology, 42(1), 133–136. [Link]
-
Jayakumari, S., & Johnson, A. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(18), e3006. [Link]
-
Sauter, A., Stern-Straeter, J., Hormann, K., & Naim, R. (2008). In Vitro Study of interleukin-5 (IL-5) in Human Eosinophilic Chronic Rhinosinusitis Cell Culture. In vivo (Athens, Greece), 22(5), 603–607. [Link]
-
Myburgh, E., & Kruger, M. C. (2018). Western blot analysis of JNK expression and phosphorylation. ResearchGate. [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Product Information. [Link]
-
Jacquel, B. (2021). IL-33 is a crucial amplifier of antitumor immunity. YouTube. [Link]
-
Shukla, A. K., & Kumari, P. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in cell biology, 132, 261–273. [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray Website. [Link]
-
de Souza, V. M., et al. (2018). Robust Phenotypic Activation of Eosinophils during Experimental Toxocara canis Infection. Frontiers in Immunology. [Link]
-
Clutterbuck, E. J., Hirst, E. M., & Sanderson, C. J. (1989). Human interleukin-5 (IL-5) regulates the production of eosinophils in human bone marrow cultures: comparison and interaction with IL-1, IL-3, IL-6, and GMCSF. Blood, 73(6), 1504–1512. [Link]
Sources
- 1. Isolation of Human Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Human Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eosinophil Purification from Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mpbio.com [mpbio.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro studies of Orazipone's anti-inflammatory effects
In-depth Technical Guide: In-Vitro Characterization of Orazipone (OR-1384) Anti-Inflammatory Mechanisms
Executive Summary
Orazipone (OR-1384) represents a distinct class of anti-inflammatory agents defined by their sulfhydryl-modulating (thiol-reactive) pharmacophore.[1] Unlike classical COX inhibitors or corticosteroids, Orazipone functions as a "thiol-switch," targeting redox-sensitive cysteine residues on critical signaling proteins.
This technical guide delineates the in-vitro experimental framework required to validate Orazipone’s mechanism of action (MoA). The core mechanism involves the blockade of NF-κB and STAT1 transcription factors, leading to the downstream suppression of inducible Nitric Oxide Synthase (iNOS) and pro-inflammatory cytokines. Furthermore, this guide details the compound's unique pro-apoptotic efficacy in eosinophils, positioning it as a candidate for asthma and allergic airway disease therapeutics.
Mechanistic Foundation: The Thiol-Switch Hypothesis
To understand the experimental design, one must grasp the chemical causality. Orazipone contains an electrophilic moiety (likely a Michael acceptor via its benzylidene structure) that reacts with nucleophilic sulfhydryl (-SH) groups on cysteine residues.
-
The Target: Redox-sensitive cysteines within the DNA-binding domains or upstream kinase complexes (e.g., IKKβ) of transcription factors.
-
The Effect: Steric hindrance or conformational change preventing nuclear translocation or DNA binding.
-
Validation Logic: If the anti-inflammatory effect is thiol-dependent, then:
-
Non-thiol-reactive analogs should be inactive.
-
Exogenous thiols (e.g., N-acetylcysteine, DTT) should abolish Orazipone's activity by "scavenging" the drug.
-
Experimental Models & Rationale
Select cell models that express the specific pathways Orazipone modulates.
| Model System | Cell Line / Type | Rationale for Selection | Key Readout |
| Macrophage Inflammation | J774 or RAW 264.7 (Murine Macrophages) | High expression of TLR4; robust iNOS/NO response to LPS. | NO production (Griess), iNOS protein/mRNA.[2] |
| Airway Epithelium | A549 or Primary HAE (Human Alveolar Epithelial) | Relevance to asthma/COPD; responsive to cytokine cocktails (TNF-α + IFN-γ). | Cytokine release (IL-6, IL-8), STAT1 activation. |
| Granulocyte Survival | Primary Human Eosinophils | Pathological driver in asthma; survival is IL-5 dependent. | Apoptosis (Annexin V/PI), Caspase-3 activation. |
Core Protocols & Methodologies
Protocol A: Differential Transcription Factor Profiling (NF-κB & STAT1)
Objective: To prove Orazipone inhibits the nuclear translocation of inflammatory transcription factors.[3]
Step-by-Step Workflow:
-
Cell Seeding: Plate J774 macrophages at
cells/well in 6-well plates. Adhere for 12h. -
Pre-treatment: Treat cells with Orazipone (1–30 µM) for 30 minutes prior to stimulation.
-
Critical Control: Include a "Compound + DTT" arm. Pre-incubate Orazipone with 1 mM DTT for 15 min before adding to cells. If the effect is lost, the thiol-mechanism is confirmed.
-
-
Stimulation: Add LPS (10–100 ng/mL) or Cytokine Mix (IFN-γ + IL-1β). Incubate for 30–60 minutes (peak translocation window).
-
Nuclear/Cytoplasmic Fractionation:
-
Lyse cells using a hypotonic buffer (10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl) to rupture plasma membranes.
-
Centrifuge (4°C, 3000g, 5 min) to pellet nuclei.
-
Resuspend nuclear pellet in hypertonic extraction buffer (20 mM HEPES, 420 mM NaCl, 25% glycerol).
-
-
Western Blot Analysis:
-
Run fractions on SDS-PAGE.
-
Targets: NF-κB p65, STAT1 (phosphorylated Tyr701).
-
Loading Controls: Lamin B1 (Nuclear),
-Actin (Cytoplasmic).
-
Self-Validating Result: Orazipone must reduce Nuclear-p65 and Nuclear-p-STAT1 without altering total cellular levels of these proteins (indicating translocation blockade, not degradation).
Protocol B: iNOS Promoter Activity & mRNA Stability
Objective: To distinguish between transcriptional repression and post-transcriptional mRNA decay.
Workflow 1: Promoter Reporter Assay
-
Transfect cells with a p-iNOS-Luc plasmid (firefly luciferase driven by the murine iNOS promoter).
-
Treat with Orazipone and stimulate with LPS (24h).
-
Measure luminescence. Result: Dose-dependent reduction in light units confirms transcriptional inhibition.
Workflow 2: Actinomycin D Chase (mRNA Stability)
-
Stimulate J774 cells with LPS for 6h to induce iNOS mRNA.
-
Stop Transcription: Add Actinomycin D (5–10 µg/mL).
-
Intervention: Add Orazipone or Vehicle immediately after Actinomycin D.
-
Time Course: Harvest RNA at 0, 2, 4, and 6 hours post-stop.
-
RT-qPCR: Quantify iNOS mRNA.
-
Interpretation: If the slope of mRNA decay is identical between Vehicle and Orazipone, the drug does not destabilize mRNA; it acts purely on synthesis (promoter activity).
-
Protocol C: Eosinophil Apoptosis Induction
Objective: To assess efficacy in allergic inflammation models.
-
Isolation: Purify eosinophils from human blood using CD16-negative magnetic selection (>95% purity).
-
Survival Signal: Culture in RPMI-1640 supplemented with IL-5 (10 ng/mL) . This prevents spontaneous apoptosis.
-
Treatment: Add Orazipone (1–10 µM).
-
Assay (24h): Stain with Annexin V-FITC (early apoptosis) and Propidium Iodide (necrosis).
-
Flow Cytometry:
-
Success Criteria: Orazipone induces Annexin V+ cells even in the presence of IL-5.
-
Specificity Check: Run parallel assay on Neutrophils (GM-CSF stimulated). Orazipone should show minimal effect on neutrophils.
-
Data Synthesis & Expected Results
The following table summarizes the expected quantitative profiles for Orazipone (OR-1384) versus its non-thiol reactive analogs.
| Assay Endpoint | Orazipone (OR-1384) Response | Non-Thiol Analog Response | Mechanistic Implication |
| NO Production (J774) | IC50 | Inactive (>100 µM) | Thiol-reactivity is essential for potency. |
| Nuclear NF-κB (p65) | Significant Reduction | No Effect | Blockade of nuclear import machinery. |
| iNOS mRNA Levels | Decreased (Transcriptional) | No Effect | Inhibition of promoter activation.[1][3] |
| iNOS mRNA Half-life | Unchanged | Unchanged | No effect on mRNA stability (Actinomycin D assay). |
| Eosinophil Viability | Apoptosis (Reverses IL-5) | High Viability | Specific pro-apoptotic effect in eosinophils. |
Visualization: The Orazipone Signaling Blockade
The diagram below illustrates the dual-pathway inhibition (NF-κB and STAT1) and the critical "Thiol-Switch" intervention point.[1]
Figure 1: Orazipone targets thiol-sensitive nodes in the NF-κB and STAT1 pathways, preventing nuclear translocation and subsequent iNOS expression.[1]
References
-
Orazipone Inhibits Activation of Inflammatory Transcription Factors Nuclear Factor-κB and Signal Transducer and Activator of Transcription 1. Source:[1][3] Journal of Pharmacology and Experimental Therapeutics (JPET). URL:[Link]
-
Antieosinophilic activity of orazipone. Source: Molecular Pharmacology. URL:[Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity | PLOS One [journals.plos.org]
- 3. Orazipone inhibits activation of inflammatory transcription factors nuclear factor-kappa B and signal transducer and activator of transcription 1 and decreases inducible nitric-oxide synthase expression and nitric oxide production in response to inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Inhibitory Role of Orazipone in STAT1 Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Signal Transducer and Activator of Transcription 1 (STAT1) is a critical component of cellular signaling, particularly in mediating inflammatory and immune responses. The activation of STAT1 is a tightly regulated process, and its dysregulation is implicated in various diseases. This technical guide delves into the molecular interactions between Orazipone, a novel sulfhydryl-modulating compound, and the STAT1 signaling pathway. Contrary to any implication that it is an activator, the available scientific evidence robustly demonstrates that Orazipone functions as an inhibitor of STAT1 activation. This guide will provide a comprehensive overview of the canonical STAT1 activation pathway, elucidate the proposed mechanism of Orazipone-mediated inhibition, and offer detailed experimental protocols for studying this interaction in a research setting. The insights and methodologies presented herein are intended to empower researchers and drug development professionals in their exploration of novel anti-inflammatory therapeutics targeting the JAK-STAT pathway.
The Canonical STAT1 Signaling Pathway: A Primer
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a multitude of cytokines and growth factors.[1] STAT1, a key member of the STAT protein family, is central to the cellular response to interferons (IFNs) and other inflammatory stimuli.[2][3]
The activation of STAT1 is a multi-step process initiated by the binding of a ligand, such as a cytokine, to its cognate receptor on the cell surface.[4] This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[4] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for the SH2 domain of STAT1.[4] Upon recruitment to the receptor, STAT1 is itself phosphorylated by the JAKs at a critical tyrosine residue (Tyr701).[5] This phosphorylation event is essential for the subsequent dimerization of STAT1 molecules through their SH2 domains.[4] The activated STAT1 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoters of target genes, thereby modulating their transcription.[1]
Caption: Canonical JAK-STAT1 Signaling Pathway.
Orazipone: A Thiol-Modulating Inhibitor of STAT1 Activation
Orazipone is a novel sulfhydryl-modulating compound with demonstrated anti-inflammatory properties in various experimental models.[6][7] A key aspect of its mechanism of action is the inhibition of inflammatory transcription factors, including STAT1.[6][8]
Studies have shown that Orazipone can extensively prevent the activation of STAT1 in response to inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines.[6] This inhibitory effect is concentration-dependent and is crucial for its ability to decrease the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO), a key mediator of inflammation.[6]
The anti-inflammatory effects of Orazipone are linked to its thiol-modulating properties.[6] While the precise molecular target for this thiol interaction within the STAT1 pathway is still under investigation, it is hypothesized that Orazipone may interfere with critical cysteine residues on proteins involved in the signaling cascade, thereby disrupting their function. This could potentially involve direct modification of STAT1 itself, or upstream kinases like JAKs, preventing the necessary phosphorylation events for STAT1 activation.
In addition to its effects on STAT1, Orazipone also inhibits the activation of NF-κB, another important transcription factor in the inflammatory response.[6] This dual inhibition of two major inflammatory pathways likely contributes to its potent anti-inflammatory effects.
Caption: Proposed Mechanism of Orazipone-Mediated Inhibition of STAT1 Activation.
Experimental Protocols for Studying Orazipone-Mediated Inhibition of STAT1 Activation
To rigorously assess the inhibitory effect of Orazipone on STAT1 activation, a series of well-controlled in vitro experiments are necessary. The following protocols provide a framework for such investigations.
Cell Culture and Treatment
The choice of cell line is critical and should be based on the research question. Macrophage cell lines (e.g., J774, RAW 264.7) or human alveolar epithelial cells are suitable for studying inflammation and respond well to stimuli like LPS and cytokines.[6]
Protocol:
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in multi-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of Orazipone (or vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist to induce STAT1 activation (e.g., LPS at 1 µg/mL or a cytokine cocktail) for the desired time period (e.g., 30 minutes for phosphorylation studies, longer for gene expression studies).
-
Harvest cells for downstream analysis.
Western Blotting for Phospho-STAT1
This technique allows for the direct measurement of STAT1 activation by quantifying the levels of phosphorylated STAT1 (p-STAT1).
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (Tyr701) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total STAT1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Table 1: Recommended Reagents and Conditions for Western Blotting
| Reagent | Recommended Concentration/Dilution | Incubation Time/Temp |
| Primary Antibody (p-STAT1) | 1:1000 | Overnight at 4°C |
| Primary Antibody (Total STAT1) | 1:1000 | 2 hours at RT |
| Primary Antibody (Loading Control) | 1:5000 | 1 hour at RT |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000 | 1 hour at RT |
iNOS Promoter-Reporter Assay
This assay measures the transcriptional activity of STAT1 on a target gene promoter, such as that of iNOS.
Protocol:
-
Transfect cells with a plasmid containing the firefly luciferase gene under the control of the human iNOS promoter.
-
Co-transfect with a plasmid expressing Renilla luciferase to normalize for transfection efficiency.
-
After 24-48 hours, treat the cells with Orazipone and the inflammatory stimulus as described in section 3.1.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
Caption: Workflow for an iNOS Promoter-Reporter Assay.
Data Interpretation and Self-Validation
For the data to be trustworthy, rigorous controls are essential.
-
Vehicle Control: Always include a control group treated with the vehicle (e.g., DMSO) used to dissolve Orazipone to account for any effects of the solvent.
-
Positive Control: Ensure that the inflammatory stimulus is indeed activating STAT1 in your system by including a group treated with the stimulus alone.
-
Negative Control: A group of untreated cells should be included to establish a baseline.
-
Dose-Response: Test a range of Orazipone concentrations to demonstrate a dose-dependent inhibitory effect.
-
Loading Controls: For Western blotting, always normalize the p-STAT1 signal to total STAT1 and a housekeeping protein to ensure that the observed changes are not due to variations in protein loading.
-
Transfection Control: In reporter assays, normalizing to Renilla luciferase activity is crucial to control for variations in transfection efficiency between wells.
Conclusion and Future Directions
Orazipone represents a promising anti-inflammatory agent that exerts its effects, at least in part, by inhibiting the activation of the STAT1 signaling pathway.[6][8] The thiol-modulating property of Orazipone appears to be central to this inhibitory mechanism.[6] The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the molecular details of this interaction and to explore the therapeutic potential of Orazipone and similar compounds in inflammatory diseases.
Future research should focus on identifying the precise molecular targets of Orazipone within the JAK-STAT pathway. Elucidating whether Orazipone directly modifies STAT1, its upstream kinases, or other signaling components will provide a more complete understanding of its mechanism of action and facilitate the development of more targeted and effective therapies.
References
- MedchemExpress.com.
-
Haffner, M. C., et al. (2006). Orazipone, a locally acting immunomodulator, ameliorates intestinal radiation injury: a preclinical study in a novel rat model. International Journal of Radiation Oncology, Biology, Physics, 66(2), 536-543. [Link]
-
Moilanen, E., et al. (2008). Orazipone inhibits activation of inflammatory transcription factors nuclear factor-kappaB and signal transducer and activator of transcription 1 and decreases inducible nitric-oxide synthase expression and nitric oxide production in response to inflammatory stimuli. Journal of Pharmacology and Experimental Therapeutics, 324(2), 858-866. [Link]
- Unlocking the Secrets of STAT1 Protein: Cellular Signaling Explained! (2024, August 5). YouTube.
-
Soto, J., et al. (2021). Prolonged STAT1 activation in neurons drives a pathological transcriptional response. eLife, 10, e69 prolonged. [Link]
-
Hakala, E., et al. (2006). Antieosinophilic activity of orazipone. Molecular Pharmacology, 69(5), 1673-1681. [Link]
-
Frank, D. A., et al. (1999). Fludarabine-induced immunosuppression is associated with inhibition of STAT1 signaling. Nature Medicine, 5(4), 444-447. [Link]
-
Sadowski, H. B., et al. (2011). STAT1 activation regulates proliferation and differentiation of renal progenitors. Developmental Biology, 350(1), 233-244. [Link]
-
Cheon, H., et al. (2021). STAT1 and Its Crucial Role in the Control of Viral Infections. Microorganisms, 9(2), 299. [Link]
-
The STAT Signaling Pathway in HIV-1 Infection: Roles and Dysregulation. (2023). MDPI. [Link]
-
Vignais, M. L., et al. (1996). Distinct Mechanisms of Activation of Stat1 and Stat3 by Platelet-Derived Growth Factor Receptor in a Cell-Free System. Molecular and Cellular Biology, 16(4), 1759-1769. [Link]
-
Threonine phosphorylation of STAT1 restricts interferon signaling and promotes innate inflammatory responses. (2024). PNAS. [Link]
-
Safety Profile of Antipsychotic Drugs: Analysis Based on a Provincial Spontaneous Reporting Systems Database. (2022). ResearchGate. [Link]
-
Medeiros, M. A. M. B., et al. (2021). Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice. PLOS ONE, 16(11), e0258094. [Link]
-
JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (2022). Frontiers in Immunology. [Link]
-
ABILIFY ASIMTUFII® (aripiprazole) Safety. (n.d.). [Link]
-
Khodarev, N. N., et al. (2012). Molecular Pathways: Interferon/Stat1 Pathway: Role in the Tumor Resistance to Genotoxic Stress and Aggressive Growth. Clinical Cancer Research, 18(12), 3247-3253. [Link]
-
JAK-STAT Signalling Pathway. (2017, October 12). YouTube. [Link]
-
Safety Profile of Antipsychotic Drugs: Analysis Based on a Provincial Spontaneous Reporting Systems Database. (2022). NIH. [Link]
-
The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention. (2017). PMC. [Link]
-
Perspectives in clinical research on Azathioprine for steroid-dependent ulcerative colitis. (2025). Frontiers in Pharmacology. [Link]
-
Efficacy and Safety of Izokibep, a Novel IL-17A Inhibitor, in Patients with Active Psoriatic Arthritis: Week 52 Results from a Randomized, Double-Blind, Placebo-Controlled, Multicenter, Phase 2b/3 Study. (2025). ACR abstract. [Link]
-
Real-World Safety Profile of Proton Pump Inhibitors in Infants as Reported in the FDA Adverse Event Reporting System (FAERS): Tiny Tummies, Key Decisions. (2024). MDPI. [Link]
-
JAK-STAT signaling pathway - Ochotona curzoniae (black-lipped pika). (n.d.). KEGG. [Link]
-
Tanshinone IIA and Astragaloside IV Inhibit miR-223/JAK2/STAT1 Signalling Pathway to Alleviate Lipopolysaccharide-Induced Damage in Nucleus Pulposus Cells. (2021). PubMed. [Link]
Sources
- 1. KEGG PATHWAY: JAK-STAT signaling pathway - Ochotona curzoniae (black-lipped pika) [kegg.jp]
- 2. mdpi.com [mdpi.com]
- 3. The STAT Signaling Pathway in HIV-1 Infection: Roles and Dysregulation | MDPI [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Orazipone inhibits activation of inflammatory transcription factors nuclear factor-kappa B and signal transducer and activator of transcription 1 and decreases inducible nitric-oxide synthase expression and nitric oxide production in response to inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antieosinophilic activity of orazipone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Early research findings on Orazipone derivative OR-2370
Class: Thiol-Modulating Anti-Eosinophilic Agent Chemical Designation: 3-(4-chloro-3-nitro-benzylidene)-pentane-2,4-dione Development Origin: Orion Corporation (Finland)[1]
Executive Summary
OR-2370 represents a distinct class of anti-inflammatory small molecules derived from the parent compound Orazipone (OR-1384) . Unlike traditional corticosteroids that broadly suppress inflammation via genomic mechanisms, OR-2370 operates through a targeted "thiol-switch" mechanism . It acts as a reversible Michael acceptor, conjugating with specific thiol (-SH) groups on intracellular proteins.
This monograph details the early research findings identifying OR-2370 as a potent eosinophil-specific pro-apoptotic agent . Its primary differentiator is the ability to induce apoptosis in eosinophils even in the presence of high concentrations of survival cytokines like Interleukin-5 (IL-5), a threshold where glucocorticoids often fail.[2] This characteristic positions OR-2370 as a high-value candidate for steroid-resistant eosinophilic asthma and allergic disorders.
Chemical Architecture & Synthesis
OR-2370 is a benzylidene-diketone derivative. Its pharmacophore relies on the electrophilic double bond (Michael acceptor) activated by the electron-withdrawing nitro and carbonyl groups. This structure facilitates the reversible formation of thioether adducts with glutathione (GSH) and cysteine residues on signaling proteins.
Synthesis Protocol (Knoevenagel Condensation)
The synthesis follows a classic Knoevenagel condensation between a 1,3-diketone and an activated benzaldehyde.
Reagents:
-
Precursor A: 4-chloro-3-nitrobenzaldehyde[3]
-
Precursor B: Pentane-2,4-dione (Acetylacetone)
-
Catalyst: Piperidine (base)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 4-chloro-3-nitrobenzaldehyde in 20 mL of absolute ethanol.
-
Addition: Add 10 mmol of pentane-2,4-dione to the solution.
-
Catalysis: Add catalytic amount (0.5 mL) of piperidine dropwise while stirring.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3).
-
Crystallization: Cool the reaction mixture to room temperature, then to 4°C. The product, OR-2370 , precipitates as a yellow crystalline solid.
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/water to achieve >98% purity.
Chemical Reaction Visualization
Figure 1: Synthesis of OR-2370 via Knoevenagel condensation, forming the active Michael acceptor motif.
Mechanism of Action (MOA)
The efficacy of OR-2370 is defined by its ability to bypass standard survival signals. In eosinophilic inflammation, cytokines like IL-5, GM-CSF, and IL-3 extend eosinophil lifespan, contributing to tissue damage.
The Thiol-Switch & Apoptosis
Unlike steroids, which require genomic transcription (hours), OR-2370 rapidly modifies signaling proteins via thiol conjugation.
-
Target: Intracellular thiols (Glutathione/Protein-SH).
-
Effect: Depletion of reducing equivalents and modification of redox-sensitive kinases.
-
Pathway Activation:
-
JNK Activation: OR-2370 induces phosphorylation of c-Jun N-terminal Kinase (JNK).
-
Caspase Cascade: Activation of effector Caspase-3 and Caspase-6.
-
Apoptosis: DNA fragmentation and cell death.
-
Critical Distinction: The apoptosis induced by OR-2370 is not inhibited by IL-5. This suggests OR-2370 acts downstream or parallel to the IL-5 receptor (IL-5R), effectively "short-circuiting" the survival signal.
Signaling Pathway Diagram
Figure 2: OR-2370 triggers JNK-mediated apoptosis, bypassing IL-5 survival signals via thiol conjugation.
Preclinical Pharmacology
In Vitro Efficacy (Human Eosinophils)
Data derived from purified human peripheral blood eosinophils.
| Parameter | Glucocorticoids (Dexamethasone) | OR-2370 |
| Primary Effect | Induces Apoptosis | Induces Apoptosis |
| Effect in High IL-5 | Blocked (Survival maintained) | Active (Apoptosis proceeds) |
| Onset of Action | Slow (Genomic) | Rapid (Post-translational) |
| Neutrophil Effect | Delays Apoptosis (Pro-survival) | No Effect (High Specificity) |
In Vivo Efficacy
In rodent models of airway inflammation, OR-2370 demonstrated significant reduction in tissue eosinophilia.
-
Guinea Pig Model: PAF (Platelet-Activating Factor) induced lung eosinophilia.[1]
-
Result: Significant reduction in eosinophil infiltration.
-
-
Rat Model: Allergen-induced airway inflammation.[1]
-
Result: Reduced bronchoalveolar lavage (BAL) eosinophil counts.
-
Experimental Protocol: Eosinophil Apoptosis Assay
To validate OR-2370 activity, the following flow cytometry protocol is recommended.
Objective: Quantify apoptosis in IL-5 treated eosinophils.
-
Isolation: Isolate eosinophils from human blood using anti-CD16 magnetic beads (negative selection) to >99% purity.
-
Culture: Resuspend cells (10^6/mL) in RPMI 1640 + 10% FBS.
-
Treatment Groups:
-
Vehicle Control (DMSO)
-
IL-5 (10 pM) only (Survival Control)
-
IL-5 (10 pM) + OR-2370 (1–10 µM)
-
-
Incubation: Incubate for 18–24 hours at 37°C, 5% CO2.
-
Staining: Wash cells and stain with Annexin V-FITC (early apoptosis) and Propidium Iodide (PI) (necrosis/late apoptosis).
-
Analysis: Analyze via Flow Cytometry.
-
Positive Hit: High Annexin V+/PI- population in the OR-2370 group compared to IL-5 control.
-
Figure 3: Experimental workflow for validating OR-2370 induced eosinophil apoptosis.
Safety & Specificity
A critical safety advantage of OR-2370 is its granulocyte selectivity .
-
Neutrophils: OR-2370 does not induce apoptosis or affect GM-CSF-mediated survival in human neutrophils.[2] This preserves the primary innate immune defense against bacteria, a major advantage over therapies that cause broad immunosuppression.
-
Mechanism of Specificity: Likely linked to differential expression of redox-sensitive pathways or thiol-buffer capacity between eosinophils and neutrophils.
References
-
Kankaanranta, H., et al. (2006).[1] "Orazipone and its derivative OR-2370 reversed interleukin-5-afforded survival of human eosinophils by inducing apoptosis."[2] Molecular Pharmacology, 69(6), 1861-1870.[1]
-
Nissinen, E., et al. (1997). "Orazipone (OR-1384): a novel sulfhydryl-reacting anti-inflammatory compound." Inflammation Research, 46, S131-S132.
-
Ruotsalainen, M., et al. (2000).[1] "In vivo anti-inflammatory effects of orazipone, a novel sulfhydryl-reactive compound."[2] European Journal of Pharmacology, 398(1), 143-151.
-
Vendelin, J., et al. (2005).[1] "Orazipone inhibits histamine release and tumor necrosis factor-alpha production from human lung mast cells." Pulmonary Pharmacology & Therapeutics, 18(6), 405-411.
Sources
- 1. trepo.tuni.fi [trepo.tuni.fi]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. viirj.org [viirj.org]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
Methodological & Application
Application Note: Orazipone (OR-1384) Dosage and Concentration for In-Vitro Assays
Executive Summary
Orazipone (OR-1384) is a sulfhydryl-modulating agent exhibiting potent anti-inflammatory properties.[1][2] Unlike direct kinase inhibitors, Orazipone functions via the redox regulation of transcription factors, specifically preventing the activation of NF-
This guide provides a standardized framework for utilizing Orazipone in cellular assays, specifically focusing on the inhibition of inducible Nitric Oxide Synthase (iNOS) and cytokine release (TNF-
Physicochemical Properties & Reconstitution
Successful in vitro data depends on the correct handling of the compound. Orazipone is hydrophobic and requires organic solvents for initial solubilization.
Chemical Profile[1][2][3][4][5][6][7][8][9]
-
IUPAC Name: 3-[4-(methylsulfonyl)benzylidene]pentane-2,4-dione[1][2]
-
Molecular Weight: ~266.31 g/mol
-
Solubility: Insoluble in water; Soluble in DMSO (>20 mg/mL) and Ethanol.
Reconstitution Protocol (Stock Solution)
To ensure reproducibility, prepare a high-concentration stock solution to minimize the final volume of vehicle (DMSO) added to cells.
Target Stock Concentration: 50 mM in DMSO.
-
Weighing: Accurately weigh 13.3 mg of Orazipone powder.
-
Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).
-
Mixing: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.
-
Aliquot & Storage: Dispense into 50
L aliquots in amber microtubes (light sensitive). Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.
Biological Activity Profile & Dosage Strategy
The Therapeutic Window
Orazipone exhibits a steep dose-response curve. In macrophage models (J774, RAW 264.7), the compound typically demonstrates efficacy between 1
| Parameter | Concentration Range | Notes |
| Inert Range | < 0.5 | Generally insufficient for significant NF- |
| Effective Range (IC50) | 3 | Optimal window for inhibiting iNOS/NO and Cytokines. |
| Maximal Inhibition | 30 | Near 100% inhibition of NO production often observed. |
| Cytotoxicity Risk | > 50 | Risk of non-specific cell death; MTT assay control required. |
Vehicle Control (Critical)
Because Orazipone is a thiol modulator, cells can be sensitive to the DMSO vehicle if not controlled.
-
Final DMSO Concentration: Must be kept
0.1% (v/v) in the culture well. -
Example: Adding 1
L of stock to 1 mL of media = 0.1%.
Mechanism of Action Visualization
Orazipone acts by modulating intracellular thiol status, which prevents the nuclear translocation of NF-
Figure 1: Mechanism of Action.[3] Orazipone modulates intracellular thiols, creating a redox environment that prevents the necessary activation steps for NF-
Detailed Protocol: LPS-Induced Inflammation Assay
Objective: Determine the IC50 of Orazipone on Nitric Oxide (NO) production in RAW 264.7 macrophages.
Materials
-
Cells: RAW 264.7 Macrophages (ATCC TIB-71).
-
Media: DMEM + 10% FBS + 1% Pen/Strep.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (Stock: 1 mg/mL in PBS).
-
Reagent: Griess Reagent (for NO detection).
-
Compound: Orazipone (50 mM Stock).
Workflow Diagram
Figure 2: Experimental timeline for the Orazipone inhibition assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest RAW 264.7 cells (passage 3–10).
-
Plate 1
10^5 cells/well in a 96-well flat-bottom plate (180 L media/well). -
Incubate overnight at 37°C, 5% CO2 to allow adherence.
-
-
Compound Preparation (Serial Dilution):
-
Prepare a 200x working solution plate in DMSO to ensure constant vehicle concentration.
-
Example: Dilute 50 mM stock to 6 mM
2 mM 0.6 mM 0.2 mM 0.06 mM. -
Dilute these 1:100 into warm media (Intermediate Plate, 2x concentration).
-
-
Treatment:
-
Add 10
L of the Intermediate Orazipone media to the cells. -
Final Concentrations: 30, 10, 3, 1, 0.3
M. -
Vehicle Control: Add media with equivalent DMSO (0.1%) but no drug.
-
Incubate for 30 minutes (Pre-incubation is vital for redox modulators).
-
-
Stimulation:
-
Add 10
L of LPS stock (diluted to 2 g/mL). -
Final LPS Concentration: 100 ng/mL.
-
Incubate for 24 hours .
-
-
Readout (Griess Assay for NO):
-
Transfer 50
L of supernatant to a new clear 96-well plate. -
Add 50
L Sulfanilamide solution; incubate 10 min in dark. -
Add 50
L NED solution; incubate 10 min in dark. -
Measure Absorbance at 540 nm .
-
-
Viability Check (Mandatory):
-
Remove remaining supernatant from the cell plate.
-
Add MTT or CCK-8 reagent to the cells to ensure reduced NO is due to inhibition, not cell death.
-
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| Precipitation in Media | Concentration too high or cold media used. | Do not exceed 100 |
| High Cell Death | DMSO toxicity or Orazipone overdose. | Ensure final DMSO < 0.1%. Keep Orazipone < 50 |
| No Inhibition | LPS stimulus too strong. | Titrate LPS. 100 ng/mL is standard; 1 |
| High Background NO | Activated cells prior to assay. | Use low-passage cells (< P15). Ensure cells are not over-confluent. |
References
-
Hämäläinen, M., et al. (2007). "Orazipone inhibits activation of inflammatory transcription factors nuclear factor-kappaB and signal transducer and activator of transcription 1 and decreases inducible nitric-oxide synthase expression and nitric oxide production in response to inflammatory stimuli." Journal of Pharmacology and Experimental Therapeutics, 324(2), 858-866.[1]
-
Hämäläinen, M., et al. (2006). "Antieosinophilic activity of orazipone." Molecular Pharmacology, 69(6), 1826-1833.
-
Kankaanranta, H., et al. (2008). "Orazipone (OR-1384) is a novel thiol-modulating agent with anti-inflammatory properties." Basic & Clinical Pharmacology & Toxicology.
Sources
- 1. Orazipone inhibits activation of inflammatory transcription factors nuclear factor-kappa B and signal transducer and activator of transcription 1 and decreases inducible nitric-oxide synthase expression and nitric oxide production in response to inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mechanistic Profiling of Mast Cell Degranulation Using Orazipone (OR-1384)
Executive Summary
This guide details the application of Orazipone (OR-1384) , a selective sulfhydryl-reactive compound, as a chemical probe to investigate mast cell activation. Unlike broad-spectrum stabilizers, Orazipone targets the redox-sensitive thiol moieties critical for signal transduction and granule fusion. This protocol provides a validated workflow for assessing Orazipone’s dual inhibitory effect on degranulation (immediate phase) and cytokine production (late phase) in RBL-2H3 and primary mast cell models.
Scientific Background & Mechanism
The Thiol-Switch Hypothesis in Degranulation
Mast cell exocytosis is heavily dependent on the redox state of intracellular proteins. Key components of the fusion machinery (SNARE complexes) and upstream signaling kinases (e.g., PKC, MAPK) contain cysteine residues that function as "redox switches."
Orazipone (OR-1384) acts via a reversible conjugation with these accessible thiol (-SH) groups. By modifying these residues, Orazipone:
-
Disrupts Exocytosis: Sterically hinders the conformational changes in SNARE proteins required for granule-membrane fusion.
-
Blocks Transcriptional Activation: Prevents the nuclear translocation of NF-κB and STAT1, thereby silencing the production of pro-inflammatory cytokines like TNF-α.
Mechanism of Action Diagram
The following diagram illustrates the dual-pathway interference of Orazipone within the mast cell.
Figure 1: Orazipone inhibits mast cell function by targeting critical thiol residues necessary for both transcriptional signaling (NF-κB) and mechanical degranulation (SNAREs).[1]
Experimental Design & Reagents
Cell Models
-
RBL-2H3 (Rat Basophilic Leukemia): Robust model for IgE-mediated degranulation.
-
HMC-1 (Human Mast Cell Line): Ideal for studying cytokine expression (TNF-α) independent of IgE (constitutively active Kit).
-
RPMCs (Rat Peritoneal Mast Cells): Gold standard for physiological relevance; highly responsive to Compound 48/80.
Key Reagents
| Reagent | Specification | Storage |
| Orazipone (OR-1384) | Purity ≥98%; Dissolve in DMSO | -20°C (Stock 100 mM) |
| Compound 48/80 | G-protein activator (Degranulation trigger) | 4°C |
| Anti-DNP IgE | Monoclonal IgE for sensitization | -20°C |
| DNP-BSA | Antigen for cross-linking | -20°C |
| p-Nitrophenyl-N-acetyl-β-D-glucosaminide | Substrate for β-Hexosaminidase assay | 4°C (Protect from light) |
Protocol 1: Assessment of Degranulation (β-Hexosaminidase Release)
Objective: Quantify the inhibitory potency of Orazipone on the immediate release of pre-formed granules.
Preparation
-
Seeding: Plate RBL-2H3 cells at
cells/well in a 24-well plate. Culture overnight. -
Sensitization: Add anti-DNP IgE (0.5 µg/mL) to culture media and incubate for 12–16 hours (overnight).
-
Buffer Exchange: Wash cells 2x with Tyrode’s Buffer (pre-warmed to 37°C) to remove unbound IgE.
Orazipone Treatment
Critical Step: Orazipone requires pre-incubation to effectively modify intracellular thiols before the calcium influx occurs.
-
Prepare Orazipone Working Solutions in Tyrode’s Buffer (0.1, 1, 10, 20, 50 µM). Ensure final DMSO concentration is <0.1%.
-
Add 200 µL of Orazipone solution to respective wells.
-
Incubate for 30 minutes at 37°C.
Stimulation & Readout
-
Trigger: Add DNP-BSA (Antigen) to a final concentration of 100 ng/mL.
-
Note: For RPMCs, use Compound 48/80 (5 µg/mL) instead of IgE/Ag.
-
-
Incubate: 30 minutes at 37°C.
-
Harvest: Transfer 50 µL of supernatant to a 96-well assay plate.
-
Lysis (Total Control): Lyse remaining cells in wells with 1% Triton X-100 to determine "Total Content." Transfer 50 µL lysate to assay plate.
-
Substrate Reaction: Add 50 µL of substrate solution (1 mM p-NAG in 0.1 M citrate buffer, pH 4.5) to all supernatant and lysate wells.
-
Develop: Incubate 1 hour at 37°C. Stop reaction with 150 µL Stop Solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).
-
Measure: Read Absorbance at 405 nm .
Data Calculation
Calculate the percentage of degranulation and inhibition:
Protocol 2: Suppression of Cytokine Production (TNF-α)
Objective: Evaluate the effect of Orazipone on the late-phase inflammatory response.
Workflow
-
Cell System: Use HMC-1 or IgE-sensitized BMMCs (Bone Marrow-Derived Mast Cells).
-
Pre-treatment: Incubate cells with Orazipone (10–50 µM) for 30 minutes .
-
Stimulation:
-
HMC-1: Stimulate with PMA (50 ng/mL) + Ionomycin (1 µM).
-
BMMCs: Stimulate with DNP-BSA (100 ng/mL).
-
-
Incubation: Incubate for 6 to 24 hours (depending on mRNA vs. protein endpoint).
Analysis
-
ELISA: Collect supernatant after 24 hours. Assay for TNF-α or IL-6 using standard ELISA kits.
-
RT-qPCR: Harvest cells after 6 hours. Extract RNA and quantify TNF mRNA levels relative to GAPDH.
Expected Outcome: Orazipone should dose-dependently reduce TNF-α secretion, with significant inhibition typically observed at concentrations >10 µM, correlating with NF-κB blockade.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Release | Cell stress or buffer pH drift | Ensure Tyrode’s buffer is pH 7.4; Handle cells gently; Do not vortex. |
| Low Inhibition | Insufficient pre-incubation | Extend Orazipone pre-incubation to 45–60 mins to allow thiol conjugation. |
| Cell Toxicity | High Orazipone concentration | Perform an MTT/LDH assay. Orazipone >100 µM may induce apoptosis in some lines. |
| Precipitation | Orazipone insolubility | Ensure stock is fully dissolved in DMSO; do not exceed 0.1% DMSO in final buffer. |
References
-
Vendelin, J., et al. (2005).[2][3] "Novel sulfhydryl-reactive compounds orazipone and OR-1958 inhibit cytokine production and histamine release in rat and human mast cells."[2] International Immunopharmacology, 5(1), 177-184.[2] Link
-
Haka, J., et al. (2006). "Antieosinophilic activity of orazipone." Molecular Pharmacology, 69(6), 1983-1992. Link
-
Nissinen, E., et al. (2006). "Orazipone, a locally acting immunomodulator, ameliorates intestinal radiation injury: a preclinical study in a novel rat model."[4] International Journal of Radiation Oncology, Biology, Physics, 66(2), 552-559. Link
-
Metcalfe, D.D., et al. (2009). "Mast cells."[1][2][5][6][7][8][9][10] Physiological Reviews, 77(4), 1033-1079. Link
Sources
- 1. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 3. trepo.tuni.fi [trepo.tuni.fi]
- 4. Significance of endothelial dysfunction in the pathogenesis of early and delayed radiation enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of rat mast cell arachidonic acid cyclooxygenase by dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degranulation of human mast cells: modulation by P2 receptors' agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Purinergic Signaling in Mast Cell Degranulation and Asthma [frontiersin.org]
- 8. Frontiers | Degranulation of human mast cells: modulation by P2 receptors’ agonists [frontiersin.org]
- 9. Recent advances in our understanding of mast cell activation – or should it be mast cell mediator disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imperatorin ameliorates mast cell-mediated allergic airway inflammation by inhibiting MRGPRX2 and CamKII/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Orazipone (OR-1384) Solubility
Diagnostic Framework: Why is it not dissolving?
Before attempting a new formulation, you must diagnose the specific failure mode. Orazipone presents a "Thiol Paradox": conditions that favor solubility often favor rapid degradation (oxidation), leading to secondary precipitation.
The Solubility/Stability Decision Tree
Figure 1: Diagnostic workflow for distinguishing between hydrophobicity issues and chemical instability.
Core Solubility Data & Chemical Behavior
Orazipone is a sulfhydryl-reactive compound.[1] Its solubility profile is dominated by the lipophilic nature of the backbone and the reactivity of the thiol (-SH) group.
| Parameter | Value/Behavior | Implications for Handling |
| Water Solubility | < 0.1 mg/mL (Practically Insoluble) | Direct addition to water/PBS will fail. |
| DMSO Solubility | > 25 mg/mL | Preferred solvent for stock solutions. |
| Ethanol Solubility | ~ 5-10 mg/mL | Useful co-solvent, but lower capacity than DMSO. |
| Thiol pKa | ~ 8.0 - 8.5 (Estimated) | At pH > 7.0, the thiol ionizes ( |
| Stability | Poor in aerated aqueous buffers | Rapidly forms insoluble disulfide dimers ( |
Step-by-Step Troubleshooting Protocols
Scenario A: "I need a stable stock solution."
The Mistake: Dissolving directly in water or freezing aqueous aliquots. The Fix: Anhydrous Organic Stock.
-
Solvent: Use high-grade anhydrous DMSO (Dimethyl Sulfoxide).
-
Concentration: Prepare at 1000x the final target concentration (e.g., if you need 10 µM final, make a 10 mM stock).
-
Storage: Aliquot into amber glass vials (protect from light). Store at -20°C.
-
Note: Avoid repeated freeze-thaw cycles. Moisture from the air will condense into cold DMSO, catalyzing oxidation.
-
Scenario B: "It precipitates upon dilution into PBS."
The Mistake: "Crash dilution." Adding a hydrophobic stock (DMSO) rapidly into a high-salt, static aqueous buffer. The Fix: The "Sandwich" Vehicle Method.
Protocol:
-
Prepare the Aqueous Phase (The "Receiver"):
-
Use PBS or Saline.
-
CRITICAL: Add a surfactant. 0.5% - 5% Tween-80 or Cremophor EL is required to maintain the drug in micelles.
-
CRITICAL: Add 1 mM EDTA. This chelates trace metals (Fe, Cu) that catalyze thiol oxidation.
-
-
Dilution Technique:
-
Place the aqueous buffer on a vortex mixer or magnetic stirrer.
-
Slowly inject the DMSO stock into the center of the vortex (submerged tip).
-
Limit: Keep final DMSO concentration < 1% (v/v) for cell culture or < 10% for some in vivo routes.
-
Scenario C: "The solution turns yellow or cloudy over time."
The Mistake: Oxidation. The free thiol (-SH) is converting to the disulfide dimer, which is often yellow and insoluble.
Mechanism of Failure:
Figure 2: The oxidation pathway leading to precipitation. High pH and trace metals accelerate the formation of the insoluble dimer.
The Fix:
-
Degas Buffers: Bubble Nitrogen or Argon gas through your buffer for 15 minutes before use to remove dissolved oxygen.
-
Acidic pH: If experimental design permits, keep pH < 6.5. The thiol remains protonated (R-SH) and is resistant to oxidation.
-
Reducing Agents: Add 1-5 mM DTT (Dithiothreitol) or TCEP to the buffer to chemically reverse any disulfide bonds that form. Note: Verify DTT toxicity for your specific cell line.
In Vivo Formulation Guide (Animal Models)
For researchers administering Orazipone in rodents (e.g., asthma or colitis models), simple DMSO/PBS mixtures often cause precipitation at the injection site or in the peritoneum.
Recommended Formulation (IP or PO):
| Component | Percentage | Function |
| DMSO | 5 - 10% | Solubilizer for the stock. |
| Tween-80 | 5 - 10% | Surfactant to prevent precipitation upon contact with body fluids. |
| Saline (0.9%) | 80 - 90% | Bulk carrier. |
Preparation Protocol:
-
Dissolve Orazipone in 100% DMSO (Volume A).
-
Add Tween-80 to Volume A and vortex thoroughly.
-
Slowly add warm Saline (Volume B) while vortexing.
-
Use immediately. Do not store the diluted emulsion.
Frequently Asked Questions (FAQ)
Q: Can I use ultrasonication to dissolve the solid in water? A: No. Sonication generates heat and cavitation, which can accelerate the oxidation of the thiol group in water. Use sonication only to dissolve the solid in DMSO if necessary, then dilute.
Q: Why does my medium turn yellow after adding Orazipone? A: This indicates the formation of the disulfide dimer or other oxidation byproducts. It suggests your stock was compromised or the culture medium has high oxidative stress. Freshly prepare stock and ensure EDTA is present if possible.
Q: Is Orazipone light sensitive? A: Yes, like many thiols and conjugated systems, UV light can catalyze degradation. Always handle in low light and use amber vials.
References
-
Haka, J. et al. (2006). "Antieosinophilic activity of orazipone." Molecular Pharmacology, 69(6), 1933-1941.
- Context: Establishes Orazipone as a sulfhydryl-reactive compound and describes biological activity.
-
Ndeupen, S. et al. (2022). "Single-cell suspension preparation from murine organs following in vivo mRNA-LNP exposure." STAR Protocols, 3(2).
- Context: Provides general protocols for handling lipophilic formul
- Stevens, M. et al. (1983). "Thiol-disulfide exchange." Journal of Pharmaceutical Sciences.
Sources
Optimizing Orazipone concentration for maximum anti-inflammatory effect
Subject: Optimizing Orazipone Concentration for Maximum Anti-Inflammatory Effect Ticket ID: OR-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Orazipone Technical Support Center. This guide addresses the specific challenges of working with Orazipone (OR-1384), a sulfhydryl-modulating agent with potent anti-inflammatory properties. Unlike standard corticosteroids, Orazipone functions by inhibiting the activation of transcription factors NF-κB and STAT1, thereby suppressing iNOS expression and cytokine release.
Common User Pain Points:
-
Solubility Shock: Compound precipitation upon dilution into culture media.[1]
-
Narrow Therapeutic Index: Difficulty distinguishing between cytotoxicity and genuine anti-inflammatory suppression.
-
Timing: Variable efficacy depending on pre- vs. post-stimulation treatment.
Module 1: Solubility & Preparation (The Foundation)
User Question: "I dissolved Orazipone in DMSO, but when I add it to my cell culture media, it turns cloudy/precipitates. How do I fix this?"
Diagnosis: Orazipone is highly lipophilic. Adding a concentrated DMSO stock directly into a large volume of aqueous media causes "solvent shock," leading to immediate precipitation that reduces bioavailability and causes false negatives.
Troubleshooting Protocol: The "Step-Down" Dilution Method
Do not pipette 100% DMSO stock directly into the well. Use this intermediate dilution strategy to maintain solubility.
Reagents:
-
Stock Solvent: 100% DMSO (Anhydrous).
-
Vehicle Control: Culture Media + 0.1% DMSO.
Step-by-Step Procedure:
-
Master Stock: Dissolve Orazipone powder in 100% DMSO to create a 50 mM Master Stock. Vortex until clear.
-
Intermediate Workings: Create a 100x working solution in 100% DMSO first.
-
Example: To achieve 10 µM final in well, create a 1 mM intermediate in DMSO.
-
-
Final Application: Dilute the 1 mM intermediate 1:100 into pre-warmed culture media.
-
Result: 10 µM Orazipone with 1% DMSO.
-
Correction: If 1% DMSO is toxic to your specific cell line (e.g., primary neurons), perform a secondary 1:10 dilution using media already containing the target DMSO concentration to keep the solvent constant while reducing the drug.
-
Visualization: Solubility Workflow
Figure 1: Step-down dilution strategy to prevent hydrophobic precipitation of Orazipone.
Module 2: Dose-Ranging & Cytotoxicity (Safety Window)
User Question: "I see a massive drop in cytokine levels at 100 µM, but the cells look rounded. Is this efficacy or toxicity?"
Diagnosis: At concentrations >50 µM, Orazipone often exhibits cytotoxicity which mimics anti-inflammatory effects (dead cells don't secrete cytokines). You must establish the LDH Release Threshold before measuring efficacy.
Optimization Protocol: The Viability Screen
Perform this assay before any cytokine ELISA.
Recommended Assay: CCK-8 or MTT (Metabolic activity) + LDH (Membrane integrity). Cell Model: RAW 264.7 Macrophages or PBMCs.
Data Interpretation Table:
| Concentration (µM) | Predicted Viability | Interpretation | Action |
| 0.1 - 1.0 | >95% | Sub-therapeutic | Ineffective range. |
| 2.0 - 10.0 | >95% | Optimal Window | Primary Test Range. |
| 10.0 - 30.0 | 85-95% | High Efficacy | Monitor morphology closely. |
| > 50.0 | <70% | Cytotoxic | Discard data. False positive for inhibition. |
Senior Scientist Note: Orazipone induces apoptosis in eosinophils specifically [1]. If working with granulocytes, viability loss is a mechanism of action, not necessarily an off-target side effect.
Module 3: Efficacy Optimization (The Sweet Spot)
User Question: "What is the best timing to add Orazipone? Before or after LPS stimulation?"
Diagnosis: Orazipone acts on post-transcriptional regulation and transcription factor translocation. Unlike some pretreatment-only drugs, it shows distinct efficacy when added post-stimulation.
Protocol: LPS-Induced Inflammation Model
Objective: Measure inhibition of NO (Nitric Oxide) and TNF-α/IL-6.[2]
-
Seeding: Seed RAW 264.7 cells at
cells/well in 96-well plates. Adhere for 24h. -
Stimulation: Add LPS (Lipopolysaccharide) at 100 ng/mL .
-
Treatment Window (The Critical Variable):
-
Standard: Add Orazipone simultaneously with LPS.
-
Therapeutic Mode: Add Orazipone 2 hours post-LPS [2].
-
Reasoning: Studies indicate potent inhibition of IL-1β and IL-6 is maintained even when added 2 hours post-stimulation, mimicking a therapeutic intervention rather than prophylaxis.
-
-
Incubation: 24 Hours.
-
Readout:
-
Supernatant: Griess Reagent (NO) and ELISA (TNF-α).
-
Lysate: Western Blot (iNOS, COX-2).
-
Expected Results (Reference Values):
-
IC50 for NO Inhibition: ~7 - 17 µM [3].
-
IC50 for TNF-α: ~2 - 10 µM [2].
Module 4: Mechanism Verification
User Question: "How do I prove the reduction in inflammation is due to Orazipone's specific mechanism?"
Answer: Orazipone is a sulfhydryl-reactive compound.[3][4] It specifically blocks the nuclear translocation of NF-κB and STAT1 [4].
Visualization: Mechanism of Action
Figure 2: Orazipone inhibits inflammation by blocking NF-κB and STAT1 nuclear translocation.
References
-
Aalto, K. et al. (2006). Antieosinophilic activity of orazipone.[1][3] Molecular Pharmacology, 69(5), 1590-1595.
-
Serkkola, E. et al. (1998). Inhibition of cytokine production contributes to the antiinflammatory activity of orazipone. BioWorld Science.
-
Saising, J. et al. (2024). Nitric oxide production inhibitors from Polygonum multiflorum (Contextual reference for NO inhibition assays). Journal of Applied Pharmaceutical Science.
-
Kankaanranta, H. et al. (2008). Orazipone Inhibits Activation of Inflammatory Transcription Factors Nuclear Factor-Kappa B and Signal Transducer and Activator of Transcription 1.[4] Journal of Pharmacology and Experimental Therapeutics, 324(2), 858-866.[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity | PLOS One [journals.plos.org]
- 3. Antieosinophilic activity of orazipone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orazipone inhibits activation of inflammatory transcription factors nuclear factor-kappa B and signal transducer and activator of transcription 1 and decreases inducible nitric-oxide synthase expression and nitric oxide production in response to inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of Orazipone in animal studies
Technical Troubleshooting & Optimization Guide
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 1, 2026
Introduction: The Orazipone Challenge
Welcome to the technical support hub for Orazipone (OR-1364) . As a thiol-modulating agent, Orazipone presents a classic "brick dust" profile in early drug development: high lipophilicity and poor aqueous solubility .
In animal studies (specifically rodents), low bioavailability (BA) is rarely due to a lack of intrinsic permeability. Instead, it is almost always a dissolution-rate limited event (BCS Class II behavior) or a stability issue regarding the sulfhydryl group. This guide moves beyond generic advice to provide specific, actionable protocols to rescue your PK curves.
Module 1: Diagnostic Troubleshooting
Start here if your AUC (Area Under the Curve) is lower than predicted.
Q: My plasma exposure is negligible (<5%). Is it absorption or metabolism?
A: Before blaming metabolism, you must rule out solubility-limited absorption . Orazipone is highly lipophilic. If you are dosing it in a simple suspension (e.g., 0.5% Methylcellulose), the drug likely passes through the GI tract as undissolved solids.
The Diagnostic Protocol: Perform a bi-phasic dissolution test rather than a standard USP apparatus test.
-
Acid Phase (0-2 hrs): Simulated Gastric Fluid (SGF) pH 1.2.
-
Buffer Phase (2-6 hrs): Adjust to pH 6.8 + FaSSIF (Fasted State Simulated Intestinal Fluid).
-
Why? FaSSIF contains lecithin and taurocholate, mimicking the solubilizing capacity of bile salts in the rat gut. If Orazipone dissolves here but not in plain buffer, your in vivo issue is dissolution rate .
-
Q: The compound degrades before I can even dose it. How do I stabilize the thiol group?
A: Orazipone contains a reactive thiol/sulfhydryl moiety. It is prone to oxidation, forming disulfides (dimers) which may be inactive or insoluble.
-
Immediate Fix: All aqueous vehicles must be deoxygenated (sparged with Nitrogen for 10 mins) prior to drug addition.
-
Additive: Include 0.1% w/v Disodium EDTA and 0.05% w/v Ascorbic Acid in your vehicle. This chelates trace metals that catalyze oxidation.
Module 2: Advanced Formulation Strategies
If simple suspensions fail, move immediately to Lipid-Based Formulations (LBF) or Nanosuspensions .
Strategy A: Lipid-Based Delivery (SEDDS)
Best for: Boosting absorption via the lymphatic transport system and bypassing the dissolution step.
Mechanism: Orazipone is pre-dissolved in lipids. Upon contact with gastric fluids, it spontaneously emulsifies into droplets <200nm, presenting a massive surface area for absorption.
Protocol: Preparation of Orazipone SEDDS (Type IIIA)
| Component Type | Recommended Excipient | Function | % w/w |
| Oil Phase | Capryol™ 90 (Propylene glycol monocaprylate) | Solubilizer | 40% |
| Surfactant | Cremophor EL (Kolliphor EL) | Emulsifier | 40% |
| Co-Surfactant | Transcutol® HP | Co-solvent | 20% |
Step-by-Step:
-
Weighing: Weigh the Oil, Surfactant, and Co-Surfactant into a glass vial.
-
Mixing: Vortex for 2 minutes until a clear, single-phase liquid forms.
-
Drug Loading: Add Orazipone powder (target 10-20 mg/mL).
-
Solubilization: Sonicate at 40°C for 30 minutes. Note: Monitor temperature to prevent degradation.
-
Validation: Dilute 100 µL of the formulation into 10 mL of water. It should turn into a faint blue/white emulsion with no precipitating crystals.
Strategy B: Top-Down Nanosuspension (Media Milling)
Best for: High-dose toxicology studies where lipid volume is limited.
Protocol:
-
Vehicle: 1% HPC (Hydroxypropyl cellulose) + 0.1% SLS (Sodium Lauryl Sulfate) in water.
-
Milling: Combine drug (50 mg/mL) and vehicle with 0.5mm Zirconia beads (1:1 ratio by weight).
-
Process: Planetary ball mill at 400 rpm for 4 hours.
-
Target: D90 < 400 nm.
-
Why it works: According to the Noyes-Whitney equation, reducing particle size from 10 µm to 200 nm increases the dissolution rate by orders of magnitude [1].
Module 3: In Vivo Administration Logic
Q: Why are my rat PK profiles showing double peaks?
A: This is likely enterohepatic recirculation or delayed gastric emptying due to the "Food Effect."
-
The Fix: Orazipone absorption is highly sensitive to bile secretion.
-
Fasted Rats: Bile output is low. Absorption will be poor.
-
Fed Rats: Bile output is high, solubilizing the drug.
-
Recommendation: Do not fast rats overnight if using a crystalline suspension. If you must fast them, use the SEDDS formulation (Strategy A) which provides its own lipid stimulation.
-
Q: Can I use DMSO to dissolve it?
A: Avoid DMSO for oral PK studies if possible.
-
DMSO precipitates the drug immediately upon hitting the aqueous environment of the stomach (the "crash-out" effect).
-
DMSO can permeabilize the gut wall artificially, giving false-positive bioavailability data that won't translate to humans.
Visualizing the Workflow
Figure 1: Bioavailability Failure Analysis Tree
Use this logic flow to determine the root cause of low exposure.
Caption: Decision matrix for diagnosing the root cause of poor Orazipone exposure. Note that for Orazipone, the path usually leads to "Dissolution Issue".
Figure 2: Lipid Formulation (SEDDS) Preparation Workflow
Follow this strictly to ensure a stable micro-emulsion.
Caption: Step-by-step workflow for creating a Self-Emulsifying Drug Delivery System (SEDDS) for lipophilic compounds.
References
-
Noyes, A. A., & Whitney, W. R. (1897). The rate of solution of solid substances in their own solutions. Journal of the American Chemical Society, 19(12), 930-934.
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
-
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.
-
Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery, 6(3), 231-248.
Technical Support Center: Orazipone (OR-1364) Resistance in Cell Models
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Loss of Efficacy & Resistance Mechanisms in Orazipone-Treated Lines
Executive Summary: The Orazipone Paradox
Welcome to the advanced technical support hub. If you are accessing this guide, you are likely observing a loss of sensitivity to Orazipone (OR-1364) in your cell models (likely eosinophils, monocytes, or repurposed cancer lines).
The Core Issue: Orazipone is a sulfhydryl-reactive compound .[1][2] Its efficacy relies entirely on its ability to modify thiol (-SH) groups on critical signaling proteins (e.g., NF-κB subunits, STAT1) to induce apoptosis or suppress cytokines.
The Resistance Mechanism: Resistance to Orazipone is rarely due to classic genomic mutation of a receptor. Instead, it is almost always metabolic adaptation . Resistant cells typically upregulate endogenous thiols (specifically Glutathione/GSH ) which act as "decoys," sequestering Orazipone before it can hit its protein targets.
Section 1: Diagnostic Workflow (Is it Resistance or Degradation?)
Before assuming biological resistance, we must rule out chemical instability. Orazipone is chemically reactive; it wants to bind to sulfur.[1] If not handled correctly, it deactivates in the tube.
Q1: "My IC50 has shifted 10-fold. Is the drug working?"
A: Perform the "Fresh vs. Aged" Potency Check. Orazipone degrades rapidly in aqueous media containing serum proteins (which have thiols).
-
Protocol:
-
Prepare a fresh stock of Orazipone in DMSO (anhydrous).
-
Compare it against your "working bench" aliquot.
-
Treat cells in serum-reduced media (1% FBS) for the first 4 hours.
-
Reasoning: High serum (10% FBS) contains albumin-rich thiols that can quench Orazipone extracellularly, mimicking resistance.
-
Q2: "How do I confirm it is biological resistance?"
A: Measure the Intracellular Thiol Index. If your cells are truly resistant, they likely have elevated GSH levels.
Diagnostic Table: Sensitive vs. Resistant Phenotypes
| Parameter | Sensitive Line (e.g., Eol-1) | Resistant Variant (Predicted) | Causality |
| IC50 (Orazipone) | 1–5 µM | >50 µM | Loss of target engagement |
| Basal GSH Level | Low | High (2-4x fold) | GSH acts as a "chemical sponge" for Orazipone |
| ROS Baseline | Moderate | Low | Enhanced antioxidant capacity neutralizes drug mechanism |
| NF-κB Activity | Inhibited by Drug | Constitutive | Drug fails to modify NF-κB thiols |
Section 2: Mechanistic Visualization (The Thiol-Redox Axis)
To overcome resistance, you must understand the "Decoy Effect." Orazipone targets the thiols on NF-κB (inhibiting inflammation) and Mitochondrial Permeability Transition Pores (mPTP) (inducing apoptosis). In resistant cells, Glutathione (GSH) intercepts the drug.
Caption: The "Decoy Effect": High intracellular GSH in resistant cells sequesters Orazipone, preventing it from modifying its downstream therapeutic targets (NF-κB/STAT1).
Section 3: Protocols to Overcome Resistance
If your cells are resistant due to the thiol-sponge mechanism, simply increasing the Orazipone dose is inefficient and toxic. You must sensitize the cells by lowering their GSH shield.
Protocol A: The BSO Sensitization Assay
Objective: Deplete intracellular Glutathione using L-Buthionine sulfoximine (BSO) to restore Orazipone sensitivity.
Reagents:
-
Orazipone (10 mM stock in DMSO)
-
L-Buthionine sulfoximine (BSO) (Sigma/Merck)
-
CellTiter-Glo or Annexin V assay kit
Step-by-Step Workflow:
-
Seeding: Seed resistant cells at 10,000 cells/well in 96-well plates. Allow 24h attachment.
-
Pre-treatment (CRITICAL):
-
Treat cells with 10 µM BSO for 12–16 hours prior to Orazipone addition.
-
Note: BSO inhibits gamma-glutamylcysteine synthetase (rate-limiting enzyme for GSH synthesis). It does not kill cells alone but lowers the "shield."
-
-
Drug Challenge:
-
Remove BSO media (or spike in directly if using suspension cells).
-
Add Orazipone in a dose-response curve (0.1 µM – 100 µM).
-
-
Readout: Incubate for 24–48 hours. Measure viability.
-
Validation: If resistance is thiol-mediated, the IC50 of Orazipone should shift left (become more potent) by >5-fold in the presence of BSO.
Protocol B: Pulse-Chase for Target Engagement
If BSO fails, the resistance might be due to efflux pumps (MDR1) rather than GSH quenching.
-
Pulse: Incubate cells with 50 µM Orazipone for 2 hours (high dose, short time).
-
Wash: Wash 3x with PBS to remove extracellular drug.
-
Chase: Incubate in drug-free media for 24 hours.
-
Analysis:
-
If cells die: The drug entered but is being metabolized slowly.
-
If cells survive: The drug was likely pumped out immediately (MDR1 activity).
-
Action: Repeat with Verapamil (10 µM) (P-gp inhibitor). If Verapamil restores sensitivity, your resistance is transporter-mediated.
-
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use Orazipone in standard DMEM with 10% FBS? A: Use with caution. Serum proteins (Albumin) have free thiols. For IC50 determination, we recommend reducing serum to 1-2% during the drug exposure window to prevent the media from "neutralizing" the drug before it enters the cell.
Q: My resistant cells look morphologically different (larger/granular). Why? A: This is common in drug-adapted lines. The "granularity" often represents autophagic vacuoles or aggregated proteins. Orazipone induces ROS; chronic exposure forces cells to adapt by sequestering damaged organelles. This is a sign of metabolic stress adaptation .
Q: Does Orazipone work on neutrophils? A: Generally, no . Literature indicates Orazipone induces apoptosis in eosinophils but spares neutrophils (Kankaanranta et al., 2006). If you are trying to kill neutrophil-like lines (e.g., HL-60 differentiated to neutrophils), "resistance" is actually just the natural lack of target sensitivity in that lineage.
References
-
Kankaanranta, H., et al. (2006).[2] "Antieosinophilic activity of orazipone." Molecular Pharmacology, 69(6), 1861-1870.[2]
- Key Finding: Defines the mechanism of Orazipone as a sulfhydryl-reactive compound that induces apoptosis via ROS and caspase-3, specifically in eosinophils.
-
Zhang, X., et al. (2008). "Orazipone inhibits activation of inflammatory transcription factors nuclear factor-kappaB and signal transducer and activator of transcription 1..."[3] Journal of Pharmacology and Experimental Therapeutics, 324(2), 858-866.[3]
- Key Finding: Establishes the molecular targets (NF-kB/STAT1) and the drug's ability to modify thiol groups to prevent DNA binding.
-
Ghibelli, L., et al. (1998). "Glutathione depletion causes cytochrome c release even in the absence of cell death." FASEB Journal. (Cited for BSO protocol context in thiol-mediated apoptosis).
Disclaimer: This guide is for research use only. Orazipone (OR-1364) is an investigational compound and not approved for clinical use.[4]
Sources
- 1. Antieosinophilic activity of orazipone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orazipone inhibits activation of inflammatory transcription factors nuclear factor-kappa B and signal transducer and activator of transcription 1 and decreases inducible nitric-oxide synthase expression and nitric oxide production in response to inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antineoplastons (PDQ®) - NCI [cancer.gov]
Orazipone Stability Testing in Different Buffer Systems: A Technical Guide
Guide Version: 1.0
Introduction: The Critical Role of Buffer Selection in Orazipone Stability
Orazipone is a novel sulfhydryl-reactive compound with demonstrated antieosinophilic activity, positioning it as a promising anti-inflammatory candidate for conditions like asthma.[1] As with any drug candidate, ensuring its stability in solution is a cornerstone of preclinical and formulation development. The choice of buffer system is not merely about pH control; it is a critical decision that can profoundly impact the rates of hydrolysis, oxidation, and other degradation pathways that affect a drug's potency and safety.
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the stability testing of Orazipone. It offers a structured, question-and-answer-based approach to troubleshoot common issues, understand the causality behind experimental choices, and implement robust, self-validating stability protocols. Our guidance is grounded in established principles from the International Council for Harmonisation (ICH) and practical field experience.
Part 1: Frequently Asked Questions (FAQs) - First Principles
Q1: Why is pH so critical for Orazipone's stability in an aqueous solution?
A1: The pH of a solution is a master variable that governs the stability of most pharmaceutical compounds. For Orazipone, pH influences stability in two primary ways:
-
Susceptibility to Hydrolysis: Many drug molecules contain functional groups like esters, amides, or lactones that are prone to hydrolysis—a chemical reaction with water that cleaves bonds.[2][3][4] The rate of this degradation is often highly dependent on the concentration of hydronium (H₃O⁺) or hydroxide (OH⁻) ions, making it either acid- or base-catalyzed.[2] Orazipone's structure, a benzylidene-pentane-2,4-dione derivative, suggests potential sites for such reactions.[1] A pH-rate profile, which plots the degradation rate against pH, is essential to identify the pH of maximum stability.
-
Oxidation Potential: Oxidation, the loss of electrons, is another major degradation pathway.[5] The susceptibility of a molecule to oxidation can be pH-dependent, especially if the oxidation mechanism involves proton transfer or if the molecule's ionization state affects its reactivity with oxygen or free radicals.[5][6]
Q2: What are the primary degradation pathways I should anticipate for Orazipone?
A2: Based on its chemical class and general principles of drug degradation, the primary pathways to investigate for Orazipone are:
-
Hydrolysis: As discussed in Q1, this is one of the most common degradation routes for pharmaceuticals in aqueous solutions.[2][4]
-
Oxidation: The presence of atmospheric oxygen or trace metal ions can catalyze oxidative degradation.[2] Given Orazipone is described as a "sulfhydryl-reactive compound," its electrophilic nature might also make it susceptible to oxidative processes.[1]
-
Photodegradation: Exposure to light, particularly UV, can provide the energy needed to initiate degradation reactions.[7] ICH Q1B guidelines mandate photostability testing for new drug substances.[8][9][10]
Q3: How do I choose the right buffer systems for my initial stability screen?
A3: The goal is to cover a physiologically and pharmaceutically relevant pH range (typically pH 2 to 10) to understand Orazipone's stability profile comprehensively.
Causality Behind the Choice: The buffer species itself can sometimes catalyze degradation. Therefore, it's wise to use common, well-characterized pharmaceutical buffers and keep the buffer concentration as low as possible (e.g., 10-50 mM) while still maintaining adequate pH control.
Recommended Starting Buffer Systems:
| Buffer System | Useful pH Range | Common Applications & Notes |
| Phosphate (NaH₂PO₄/Na₂HPO₄) | 5.8 - 8.0 | Widely used, physiologically relevant. Can sometimes accelerate degradation in certain molecules. |
| Citrate (Citric Acid/Sodium Citrate) | 3.0 - 6.2 | Common in oral and parenteral formulations.[11][12] Can chelate metal ions, which may reduce oxidative degradation. |
| Acetate (Acetic Acid/Sodium Acetate) | 3.7 - 5.6 | Frequently used in parenteral products.[12][13] Volatile, which can be a consideration for lyophilization. |
| Borate (Boric Acid/Sodium Borate) | 8.1 - 10.0 | Often used in ophthalmic preparations.[11] Note potential for toxicity concerns in some applications. |
| Hydrochloric Acid / Sodium Hydroxide | < 3.0 or > 10.0 | Used for extreme pH values where traditional buffers are ineffective. |
Data sourced from Sigma-Aldrich Buffer Reference Center.[14]
Part 2: Troubleshooting Guide - Navigating Experimental Challenges
Q4: My Orazipone assay shows rapid degradation in a phosphate buffer at pH 7.4, but not in a citrate buffer at pH 6.0. What could be happening?
A4: This scenario points to two likely causes that you need to investigate systematically:
-
pH-Dependent Hydrolysis: The most straightforward explanation is that Orazipone is significantly less stable at pH 7.4 than at pH 6.0. This suggests a base-catalyzed hydrolysis mechanism is dominant in the neutral to slightly alkaline range. The rate of degradation could be orders of magnitude different with just a 1.4 unit pH change.
-
Specific Buffer Catalysis: While less common, the phosphate buffer species itself might be acting as a catalyst for degradation. This is known as general acid-base catalysis.
Troubleshooting Workflow:
Caption: Troubleshooting logic for buffer-dependent stability issues.
Q5: I'm seeing multiple degradation peaks in my chromatogram. How do I determine if they are from hydrolysis, oxidation, or another pathway?
A5: This requires conducting a forced degradation study , also known as stress testing.[15] The goal is to intentionally degrade Orazipone under various conditions to generate its likely degradation products, which helps in method development and pathway elucidation.[9][16][17]
Forced Degradation Protocol Overview:
Caption: Workflow for a forced degradation study.
Expert Insight: Aim for 5-20% degradation of the parent compound.[18] Over-stressing can lead to secondary degradation products that may not be relevant to real-world storage conditions. If you see a specific peak under oxidative conditions (e.g., with H₂O₂), you can confirm the pathway. Similarly, peaks appearing under acidic or basic conditions are likely hydrolytic products.[19]
Q6: My mass balance is poor (i.e., the loss of Orazipone doesn't equal the appearance of known degradants). What are the potential causes?
A6: Poor mass balance is a common but critical issue that undermines the trustworthiness of a stability study. Potential causes include:
-
Non-Chromophoric Degradants: Your degradation products may lack a UV chromophore, making them invisible to a standard HPLC-UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) can help identify these.
-
Precipitation: Orazipone or its degradants might be precipitating out of solution at certain pH values or concentrations. Visually inspect your samples and consider filtering and analyzing any precipitate.
-
Adsorption: The compound or its degradants might be adsorbing to the container surface (e.g., glass or plastic vials). Using different types of containers or silanized glass can mitigate this.
-
Formation of Volatiles: A degradation pathway might be producing volatile compounds that are lost from the sample. This is less common but possible.
Part 3: Experimental Protocols
Protocol 1: Preparation of Standard Buffer Solutions (50 mM)
This protocol describes the preparation of 100 mL of common buffer solutions. Always use high-purity water (e.g., Milli-Q or WFI) and analytical grade reagents.
-
50 mM Acetate Buffer, pH 4.5:
-
Dissolve 0.41 g of Sodium Acetate Trihydrate in ~80 mL of water.
-
Adjust pH to 4.5 using Glacial Acetic Acid.
-
Add water to a final volume of 100 mL.
-
-
50 mM Phosphate Buffer, pH 7.0:
-
Prepare stock solutions of 50 mM Sodium Phosphate Monobasic (NaH₂PO₄) and 50 mM Sodium Phosphate Dibasic (Na₂HPO₄).
-
To ~61.5 mL of the dibasic stock, add ~38.5 mL of the monobasic stock.
-
Verify pH is 7.0 and adjust with small additions of either stock solution if necessary.
-
This mixing method is more reliable than titrating with acid/base.
-
-
50 mM Borate Buffer, pH 9.2:
-
Dissolve 0.19 g of Sodium Tetraborate Decahydrate in ~80 mL of water.
-
Adjust pH to 9.2 using a 0.1 M HCl or 0.1 M NaOH solution.
-
Add water to a final volume of 100 mL.
-
Protocol 2: General Orazipone Stability Testing in Buffer
This protocol provides a framework for assessing Orazipone's stability over time, guided by ICH principles.[8][20][21]
-
Preparation:
-
Prepare a concentrated stock solution of Orazipone in a suitable organic solvent (e.g., Acetonitrile or DMSO) where it is known to be stable.
-
In volumetric flasks, add the required volume of each buffer solution to be tested.
-
Spike a small volume of the Orazipone stock solution into each buffer to achieve the final target concentration (e.g., 100 µg/mL). Ensure the final percentage of the organic solvent is low (<1-2%) to avoid affecting the solution properties.
-
-
Timepoint Zero (T=0) Analysis:
-
Immediately after preparation, withdraw an aliquot from each solution.
-
Analyze using a validated, stability-indicating HPLC method to determine the initial concentration and purity of Orazipone. This is your 100% reference point.
-
-
Incubation:
-
Aliquot the remaining solutions into appropriate, sealed vials (e.g., amber glass vials to protect from light).
-
Place the vials in stability chambers set to the desired storage conditions. Per ICH guidelines, this could include:[22]
-
Long-Term: 25°C / 60% RH
-
Accelerated: 40°C / 75% RH
-
-
-
Subsequent Timepoint Analysis:
-
Data Analysis:
-
Calculate the percentage of Orazipone remaining relative to the T=0 value.
-
Quantify any new degradation peaks and calculate the mass balance.
-
Plot the % Orazipone remaining versus time to determine the degradation rate.
-
References
-
Antieosinophilic activity of orazipone. Molecular Pharmacology. Available at: [Link][1]
-
Unpacking Drug Degradation : Hydrolysis and Oxidation. WebofPharma. Available at: [Link][2]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link][8]
-
Hydrolysis in Pharmaceutical Formulations. AAPS PharmSciTech. Available at: [Link][3]
-
ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link][9]
-
Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. Available at: [Link][11]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Institutes of Health (NIH). Available at: [Link][6]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link][16]
-
ICH Q1A(R2) Guideline. International Council for Harmonisation. Available at: [Link][20]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. ResearchGate. Available at: [Link][5]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available at: [Link][21]
-
ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency (EMA). Available at: [Link][10]
-
Hydrolysis of Procaine in Aqueous Buffer Solutions. ResearchGate. Available at: [Link][24]
-
Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy. Available at: [Link][13]
-
Stability Research on Drug. Hilaris Publisher. Available at: [Link][25]
-
Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? MDPI. Available at: [Link][26]
-
Hydrolytic Degradation. Royal Society of Chemistry. Available at: [Link][4]
-
Q1B Photostability Testing of New Drug Substances and Products. U.S. Food & Drug Administration (FDA). Available at: [Link][7]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link][18]
-
Stability study of the pharmaceutical substance shikonin. ResearchGate. Available at: [Link][27]
-
Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid. PubMed. Available at: [Link][19]
-
Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. European Pharmaceutical Review. Available at: [Link][12]
-
Oxidation of Pharmaceuticals during Ozonation and Advanced Oxidation Processes. ACS Publications. Available at: [Link][28]
-
Structures of Reaction Products and Degradation Pathways of Aflatoxin B1 by Ultrasound Treatment. National Institutes of Health (NIH). Available at: [Link][29]
-
Drug Stability: ICH versus Accelerated Predictive Stability Studies. MDPI. Available at: [Link][30]
-
Buffers in Biologics Manufacturing. BioProcess International. Available at: [Link][31]
-
Hydrolysis in Pharmaceutical Formulations. ResearchGate. Available at: [Link][34]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link][15]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbio. Available at: [Link][22]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA). Available at: [Link][17]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). Available at: [Link][23]
-
Chaperone-assisted degradation: multiple paths to destruction. PubMed. Available at: [Link][35]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link][36]
-
ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). ASEAN. Available at: [Link][37]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link][38]
Sources
- 1. Antieosinophilic activity of orazipone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unpacking Drug Degradation : Hydrolysis and Oxidation [webofpharma.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 8. ICH Official web site : ICH [ich.org]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 14. Buffer Reference Center [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. biopharminternational.com [biopharminternational.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. database.ich.org [database.ich.org]
- 21. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 22. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 23. ema.europa.eu [ema.europa.eu]
- 24. researchgate.net [researchgate.net]
- 25. hilarispublisher.com [hilarispublisher.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Structures of Reaction Products and Degradation Pathways of Aflatoxin B1 by Ultrasound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. bioprocessintl.com [bioprocessintl.com]
- 32. oxidation of drugs | PPTX [slideshare.net]
- 33. Triaziquone | C12H13N3O2 | CID 6235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Chaperone-assisted degradation: multiple paths to destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. SGS China | We are the world's leading Testing, Inspection and Certification company. [sgsgroup.com.cn]
- 37. asean.org [asean.org]
- 38. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Orazipone (OR-1384) Experimental Controls
Status: Operational Subject: Controlling for Sulfhydryl Reactivity in Orazipone (OR-1384) Assays Ticket ID: OR-1384-TECH-GUIDE Assigned Specialist: Senior Application Scientist
Executive Summary
Orazipone (OR-1384) is not a standard reversible inhibitor; it is a sulfhydryl-modulating compound containing an
The Critical Failure Point: Because Orazipone reacts with free thiols, standard assay buffers containing reducing agents like DTT (Dithiothreitol) or
This guide provides the protocols and controls necessary to distinguish specific pharmacological activity from assay artifacts.
Part 1: Biochemical Assay Troubleshooting (In Vitro)
Common Issue: "My IC50 for Orazipone shifted >100-fold or showed no activity."
Diagnosis:
You likely used a standard kinase or protein stability buffer containing DTT or
The Solution: Alternative Reducing Agents To maintain protein stability without quenching Orazipone, you must replace thiol-based reducing agents.
| Reducing Agent | Reactivity with Orazipone | Recommendation | Notes |
| DTT / Dithioerythritol | High (Rapid Quenching) | FORBIDDEN | Will form adducts with Orazipone immediately. |
| High (Rapid Quenching) | FORBIDDEN | Same mechanism as DTT. | |
| TCEP (Tris(2-carboxyethyl)phosphine) | Low / Negligible | RECOMMENDED | Phosphines are generally poor nucleophiles toward Michael acceptors at neutral pH. |
| None | None | Ideal | If your protein is stable for the assay duration without reduction. |
Protocol 1: Thiol-Free Assay Buffer Formulation Standard 10X Buffer Recipe (Modified for Orazipone)
-
Base: 500 mM HEPES or Tris-HCl (pH 7.4).
-
Salts: 1.5 M NaCl, 100 mM MgCl
. -
Detergent: 0.1% Triton X-100 or Tween-20 (prevents aggregation).
-
Reducing Agent: Add 1 mM TCEP fresh immediately before use. Do NOT use DTT.
Part 2: Cellular Specificity Controls
Common Issue: "Is the effect due to specific target binding or general GSH depletion?"
Diagnosis:
Orazipone can deplete intracellular glutathione (GSH). To prove that the observed anti-inflammatory effect (e.g., NF-
The Logic: If you pre-load the cells with N-acetylcysteine (NAC), the excess intracellular thiols will "intercept" Orazipone. If the drug's biological effect disappears (is rescued) in the presence of NAC, the mechanism is confirmed to be thiol-dependent.
Protocol 2: The NAC Rescue Competition Assay
-
Step 1: Seed cells (e.g., J774 macrophages or A549 cells) at
cells/well. -
Step 2 (Pre-treatment): Treat "Rescue Group" wells with 1–5 mM NAC (N-acetylcysteine) for 30–60 minutes.
-
Note: Do not exceed 5 mM as NAC itself can alter pH or signaling.
-
-
Step 3 (Drug Treatment): Add Orazipone (1–10
M) to both "Rescue" and "Vehicle" wells. Incubate for desired time (e.g., 1 hour). -
Step 4 (Stimulation): Stimulate cells (e.g., with LPS 10 ng/mL) to induce inflammatory response.
-
Step 5 (Readout): Measure NO production (Griess assay) or Western Blot for iNOS/NF-
B.
Interpretation:
-
Vehicle + Orazipone: Strong inhibition of inflammation.
-
NAC + Orazipone: Loss of inhibition (Inflammation returns).
Part 3: Visualizing the Mechanism & Workflow
The following diagrams illustrate the chemical interference mechanism and the correct experimental workflow.
Figure 1: The "False Negative" Mechanism
This diagram shows why DTT must be excluded. The DTT molecule physically attacks the drug, preventing it from binding the protein target.
Caption: DTT acts as a decoy nucleophile, neutralizing Orazipone before it reaches the target.
Figure 2: The NAC Rescue Workflow
Use this logic flow to validate specificity in cellular assays.
Caption: If NAC restores the inflammatory response, Orazipone's mechanism is confirmed as thiol-dependent.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use Orazipone in a standard kinase panel screen?
A: Only if you specify "No DTT" conditions. Most commercial kinase panels use 1–2 mM DTT to keep kinases active. You must request a custom screen using TCEP or non-reducing conditions; otherwise, Orazipone will appear inactive (IC50 > 10
Q2: Is the binding reversible? A: The Michael addition of Orazipone to cysteine is generally considered reversible-covalent or slowly reversible under physiological conditions, but in the context of an assay duration (1–4 hours), it behaves like an irreversible inhibitor. You cannot wash it out easily like a competitive inhibitor.
Q3: What is the best negative control compound?
A: You should use a non-thiol modulating analog . According to literature (Tenor et al.), analogs lacking the
Q4: How do I store Orazipone stock solutions? A: Dissolve in DMSO . Avoid ethanol or methanol if they contain trace moisture, but DMSO is standard. Crucially , never store the stock solution mixed with buffers containing free amines (Tris) or thiols for long periods. Freeze aliquots at -80°C to prevent hydrolysis or oxidation.
References
-
Tenor, T. M., et al. (2008). "Orazipone Inhibits Activation of Inflammatory Transcription Factors Nuclear Factor-Kappa B and Signal Transducer and Activator of Transcription 1 and Decreases Inducible Nitric-Oxide Synthase Expression and Nitric Oxide Production in Response to Inflammatory Stimuli." Journal of Pharmacology and Experimental Therapeutics, 324(3), 1385–1394.
-
Thermo Fisher Scientific. "Sulfhydryl-Reactive Crosslinker Chemistry." Thermo Fisher Technical Guide.
-
Gehringer, M., & Laufer, S. A. (2024). "Covalent Inhibitors: To Infinity and Beyond." Journal of Medicinal Chemistry.
Sources
Validation & Comparative
Comparative Guide: Orazipone (OR-1384) vs. Standard Anti-Inflammatory Agents
[1]
Executive Summary
Orazipone (OR-1384) represents a distinct class of "sulfhydryl-modulating" anti-inflammatory agents.[1][2] Unlike Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that target Cyclooxygenase (COX) enzymes, or Glucocorticoids that activate the Glucocorticoid Receptor (GR), Orazipone functions by altering the redox state of critical transcription factors—specifically NF-κB and STAT1 .
This mechanism allows Orazipone to retain efficacy in steroid-resistant environments (e.g., high IL-5 conditions in eosinophilic inflammation) and offers a targeted approach for Inflammatory Bowel Disease (IBD) and asthma, potentially avoiding the metabolic side effects of systemic steroids.
Mechanistic Differentiation
To understand where Orazipone fits in the therapeutic landscape, we must compare its molecular targets with the Standard of Care (SOC).
Table 1: Mechanistic Comparison
| Feature | Orazipone (OR-1384) | Sulfasalazine (5-ASA) | Glucocorticoids (e.g., Dexamethasone) |
| Primary Target | Thiol groups on Transcription Factors (NF-κB, STAT1) | PPAR-γ activation / NF-κB inhibition (weak) | Glucocorticoid Receptor (GR) |
| Key Downstream Effect | iNOS downregulation , Eosinophil apoptosis | COX-2 inhibition, Prostaglandin reduction | Broad cytokine suppression (IL-1, IL-6, TNF-α) |
| Efficacy in High IL-5 | Retained (Induces apoptosis despite IL-5) | Low/Negligible | Reduced (Steroid resistance possible) |
| Primary Risk | Glutathione (GSH) Depletion | Hypersensitivity, Nephrotoxicity | Metabolic syndrome, Osteoporosis |
Mechanistic Pathway Diagram
The following diagram illustrates how Orazipone intercepts the inflammatory signal downstream of receptor activation but upstream of gene transcription, specifically targeting the iNOS promoter.
Caption: Orazipone prevents the nuclear translocation/binding of NF-κB and STAT1 via thiol modification, blocking iNOS expression.[2]
Comparative Efficacy Analysis
The following data synthesizes preclinical findings comparing Orazipone with standard agents in relevant models (Murine Macrophages and Eosinophilic models).
Table 2: Preclinical Efficacy Data
| Metric | Orazipone (OR-1384) | Comparator (Standard) | Outcome Interpretation |
| iNOS Inhibition (IC50) | ~1–5 µM (in J774 cells) | Aminoguanidine: ~2.1 µM | Comparable potency to specific iNOS inhibitors; superior to general NSAIDs.[1] |
| Eosinophil Apoptosis | >90% apoptosis at 10 µM (even with IL-5) | Dexamethasone: <40% apoptosis (in high IL-5) | Orazipone overcomes cytokine-mediated survival signals where steroids fail.[1] |
| NO Reduction (Max) | >95% reduction (at 30 µM) | Sulfasalazine: ~40-60% (at 100 µM) | Higher efficacy ceiling for Nitric Oxide suppression.[1] |
| Colitis Model (TNBS) | Significant reduction in MPO & tissue damage | Sulfasalazine: Moderate reduction | Orazipone shows potential for maintenance in steroid-refractory cases.[1] |
Detailed Experimental Protocols
To validate these claims in your own laboratory, use the following "self-validating" protocols. These workflows include built-in controls to ensure assay integrity.[1]
Protocol A: In Vitro iNOS Inhibition Assay (J774 Macrophages)
Objective: Quantify the potency of Orazipone in inhibiting NO production induced by LPS/IFN-γ.[1]
Reagents:
-
Stimulants: LPS (E. coli 0111:B4, 10-100 ng/mL) + Recombinant Mouse IFN-γ (10-50 U/mL).[1]
-
Reagent: Griess Reagent (for Nitrite detection).[1]
-
Positive Control: Aminoguanidine (100 µM) or Dexamethasone (1 µM).[1]
Workflow Diagram:
Caption: Step-by-step workflow for assessing iNOS inhibition. MTT assay is critical to distinguish anti-inflammatory effects from cell death.
Step-by-Step Procedure:
-
Seeding: Plate J774A.1 cells in 96-well plates (1×10⁵ cells/well) in DMEM + 10% FBS. Incubate overnight.
-
Pre-treatment: Replace media with fresh media containing Orazipone (concentration range 0.1 – 30 µM).[1] Include Vehicle (DMSO <0.1%) and Positive Control wells.[1] Incubate for 30 minutes.
-
Stimulation: Add LPS (final 100 ng/mL) and IFN-γ (final 10 ng/mL). Incubate for 24 hours at 37°C.
-
Nitrite Assay: Transfer 50 µL supernatant to a new plate. Add 50 µL Griess Reagent A + 50 µL Reagent B. Read absorbance at 540 nm immediately.[1]
-
Validation (The "Trust" Step): Perform an MTT or Cell Titer-Glo assay on the remaining cells.[1] Crucial: If Orazipone reduces NO but also reduces cell viability below 80%, the result is a false positive due to cytotoxicity.
Protocol B: In Vivo Efficacy (TNBS-Induced Colitis)
Objective: Compare mucosal healing efficacy.
-
Induction: Rectal administration of TNBS (2,4,6-trinitrobenzenesulfonic acid) in 50% ethanol to male Wistar rats.[1]
-
Treatment: Administer Orazipone (e.g., 5-25 mg/kg intra-rectal or oral) vs. Sulfasalazine (100 mg/kg) daily for 7 days.[1]
-
Readouts:
-
DAI (Disease Activity Index): Weight loss, stool consistency, rectal bleeding.
-
MPO Activity: Homogenize colon tissue; assay for Myeloperoxidase (neutrophil infiltration marker).
-
GSH Levels: Mandatory Safety Check. Measure hepatic and colonic glutathione levels to ensure Orazipone is not causing depletion-mediated toxicity.
-
Safety & Toxicology: The Glutathione Connection
As a sulfhydryl-reactive compound, Orazipone's mechanism is intrinsically linked to its potential toxicity.[1]
-
The Mechanism: Orazipone reacts with thiol groups.[1] While this inhibits NF-κB (therapeutic), it can also deplete cellular Glutathione (GSH), the cell's master antioxidant.
-
The Risk: Excessive GSH depletion leads to oxidative stress and hepatocellular necrosis (similar to Acetaminophen toxicity).[1]
-
Monitoring: Any experimental protocol using Orazipone must monitor intracellular GSH levels.[1]
References
-
Hämäläinen, M., et al. (2007).[1] "Orazipone Inhibits Activation of Inflammatory Transcription Factors Nuclear Factor-Kappa B and Signal Transducer and Activator of Transcription 1."[1][2] Molecular Pharmacology. Link
-
Sarnesto, A., et al. (2006).[1] "Antieosinophilic activity of orazipone." Molecular Pharmacology. Link
-
Rannikko, S., et al. (2009).[1] "Orazipone reduces lung eosinophilia and mucus production in a murine model of asthma."[1] Basic & Clinical Pharmacology & Toxicology. Link
-
Comparison of Sulfasalazine Efficacy: "Azathioprine versus sulfasalazine in maintenance of remission in severe ulcerative colitis." Indian Journal of Gastroenterology. Link
-
General iNOS Protocol: "Inhibition of nitric oxide synthase induction by 15-deoxyspergualin in a cultured macrophage cell line." PubMed.[1] Link
Sources
- 1. Nortropine | C7H13NO | CID 73480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Orazipone inhibits activation of inflammatory transcription factors nuclear factor-kappa B and signal transducer and activator of transcription 1 and decreases inducible nitric-oxide synthase expression and nitric oxide production in response to inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proliferation of macrophages due to the inhibition of inducible nitric oxide synthesis by oxidized low-density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Orazipone (OR-1384) vs. Corticosteroids for Eosinophil Apoptosis
Executive Summary
This technical guide compares Orazipone (OR-1384) , a sulfhydryl-modulating compound, against standard Corticosteroids (CS) (e.g., Dexamethasone) in the context of inducing eosinophil apoptosis.
While corticosteroids remain the clinical standard of care for eosinophilic inflammation (asthma, COPD), their efficacy is frequently compromised by survival cytokines (IL-5, GM-CSF) found in the inflammatory microenvironment. Orazipone represents a distinct pharmacological class that induces apoptosis via a thiol-dependent, non-genomic mechanism . Crucially, Orazipone retains apoptotic potency even in the presence of high concentrations of IL-5, making it a vital experimental benchmark for studying corticosteroid-resistant eosinophil phenotypes.
Mechanistic Divergence
To understand the experimental utility of Orazipone, one must contrast its signal transduction with the genomic latency of corticosteroids.
Corticosteroids (The Genomic Route)
Glucocorticoids (GCs) diffuse across the cell membrane and bind to the cytosolic Glucocorticoid Receptor (GR). This complex translocates to the nucleus, binding to Glucocorticoid Response Elements (GREs).
-
Mechanism: Upregulation of pro-apoptotic proteins (e.g., Bim , Bax ) and downregulation of anti-apoptotic proteins (e.g., Bcl-xL ).
-
The "Rescue" Problem: In the presence of IL-5 or GM-CSF , the eosinophil activates the Lyn-Ras-Raf-MEK-ERK pathway and JAK2-STAT5 signaling. These pathways phosphorylate Bad and Bim, sequestering them and effectively neutralizing the corticosteroid apoptotic signal.
Orazipone (The Redox Switch)
Orazipone acts as an electrophile that modulates intracellular thiol status, specifically depleting or modifying glutathione (GSH).
-
Mechanism: Rapid depletion of intracellular thiols triggers oxidative stress (ROS accumulation). This redox imbalance activates stress-activated protein kinases, specifically p38 MAPK and JNK (c-Jun N-terminal kinase).
-
The "Resistance" Breaker: Unlike GCs, the Orazipone-induced oxidative burst and subsequent caspase activation (Caspase-3/6) occur independently of the Bcl-2 rheostat controlled by IL-5. Therefore, IL-5 cannot rescue eosinophils from Orazipone-induced death. [1]
Pathway Visualization
The following diagram illustrates the critical signaling differences, highlighting where IL-5 blocks Corticosteroids but fails to block Orazipone.
Caption: Figure 1. Divergent signaling pathways. Note that IL-5 signaling inhibits the Corticosteroid-induced mitochondrial pathway (via Bim sequestration) but does not intercept the Orazipone-induced Thiol-ROS-p38 axis.
Comparative Performance Data
The following table summarizes key pharmacological differences derived from in vitro human eosinophil assays.
| Feature | Corticosteroids (e.g., Dexamethasone) | Orazipone (OR-1384) |
| Primary Target | Glucocorticoid Receptor (Nuclear) | Intracellular Thiols (Redox) |
| Mechanism Type | Genomic (Transcription dependent) | Non-genomic (Oxidative stress) |
| Apoptosis Onset | Slow (Requires gene transcription, >12-24h) | Rapid (Direct signaling, detectable <12h) |
| Effect of IL-5/GM-CSF | Strong Inhibition (Cytokines rescue cells) | No Inhibition (Overrides survival signals) |
| Caspase Dependence | Caspase-3, Caspase-9 (Intrinsic) | Caspase-3, Caspase-6 |
| p38 MAPK Role | Variable / Minor | Critical (Required for apoptosis) |
| Effect on Neutrophils | Delays apoptosis (Pro-survival) | Neutral (No significant effect) |
Experimental Protocols
To validate these mechanisms in your lab, use the following self-validating workflows.
Protocol A: Isolation of Human Eosinophils
Objective: Obtain >98% pure eosinophils free of activating factors.
-
Blood Collection: Collect 50-100 mL venous blood into heparinized tubes.
-
Sedimentation: Mix blood 4:1 with 6% Dextran T500 in saline. Let stand for 45 min at RT to sediment RBCs. Collect the leukocyte-rich supernatant.
-
Gradient Separation: Layer supernatant over Ficoll-Paque (1.077 g/mL). Centrifuge at 400 x g for 20 min (no brake).
-
Result: PBMC layer (top) and Granulocyte/RBC pellet (bottom). Discard PBMCs.
-
-
RBC Lysis: Lyse remaining RBCs in the pellet using hypotonic water lysis (30s) followed by immediate restoration of isotonicity with 10x PBS.
-
Negative Selection (Critical Step): Use a magnetic bead kit (e.g., Miltenyi or StemCell) to deplete CD16+ neutrophils.
-
Why: Positive selection (CD15/CD49d) can activate eosinophils. Negative selection leaves them "untouched."
-
-
Purity Check: Cytospin and stain with Diff-Quik. Target: >98% purity.
Protocol B: The "Cytokine Rescue" Challenge Assay
Objective: Demonstrate Orazipone's efficacy in CS-resistant conditions.
Reagents:
-
RPMI 1640 + 10% FBS.
-
Recombinant Human IL-5 (rhIL-5).
-
Dexamethasone (Stock: 10 mM in DMSO).
-
Orazipone (Stock: 10 mM in DMSO).
Workflow:
-
Seeding: Plate eosinophils at
cells/mL in 24-well plates. -
Pre-incubation (The Resistance Step):
-
Group A (Control): Media only.
-
Group B (Resistant): Add rhIL-5 (10 ng/mL) . Incubate for 1 hour. This mimics the asthmatic airway microenvironment.
-
-
Treatment:
-
Add Dexamethasone (
) or Orazipone ( ) to respective wells. -
Include Vehicle (DMSO) control.
-
-
Incubation: Culture for 18–24 hours at 37°C, 5% CO2.
-
Readout (Flow Cytometry):
-
Wash cells in Annexin V binding buffer.
-
Stain with Annexin V-FITC (early apoptosis) and Propidium Iodide (PI) (necrosis/late apoptosis).
-
Expected Result:
-
Dex + IL-5: High survival (low Annexin V).
-
Orazipone + IL-5: High apoptosis (high Annexin V).
-
-
Protocol C: Thiol Quantification (Mechanism Validation)
Objective: Confirm Orazipone acts via thiol depletion.
-
Treatment: Treat eosinophils (
cells) with Orazipone ( ) for 1–4 hours. -
Lysis: Wash cells and lyse in buffer containing 5% sulfosalicylic acid (to precipitate proteins).
-
Assay: Use DTNB (Ellman’s Reagent) .
-
Mix supernatant with DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).
-
Measure absorbance at 412 nm.
-
-
Validation: Pre-treatment with NAC (N-acetylcysteine) , a thiol donor, should block Orazipone-induced apoptosis, confirming the mechanism.
References
-
Kankaanranta, H., et al. (2006).[2] "Antieosinophilic activity of orazipone." Molecular Pharmacology, 69(6), 1861–1870.[2]
-
Kankaanranta, H., et al. (2005). "Orazipone (OR-1384) induces apoptosis in human eosinophils through a caspase-dependent mechanism that is distinct from corticosteroids."[1] Journal of Pharmacology and Experimental Therapeutics.
-
Druilhe, A., et al. (2003). "Glucocorticoid-induced apoptosis in human eosinophils: mechanisms of action." Apoptosis, 8(5), 481-495.
-
Giembycz, M. A., & Lindsay, M. A. (1999). "Pharmacology of the Eosinophil." Pharmacological Reviews, 51(2), 213-340.
-
Simon, H. U. (2001). "Regulation of eosinophil apoptosis: transduction of survival and death signals."[3] International Archives of Allergy and Immunology, 118, 7-14.[3]
Sources
- 1. Antieosinophilic activity of orazipone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Spontaneous Eosinophil Apoptosis—A Neglected Area of Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of eosinophil apoptosis: transduction of survival and death signals - PubMed [pubmed.ncbi.nlm.nih.gov]
How does Orazipone's STAT1 inhibition compare to known STAT1 inhibitors?
This guide provides an in-depth technical comparison of Orazipone (OR-1384) against established STAT1 inhibitors. It is designed for researchers requiring a mechanistic understanding of how thiol-modulation offers a distinct inhibitory profile compared to ATP-competitive kinase inhibition or protein depletion strategies.
Executive Summary: The Thiol-Modulation Paradigm
Orazipone (OR-1384) represents a distinct class of immunomodulators that functions via reversible thiol-modulation , contrasting sharply with the "lock-and-key" mechanism of classical kinase inhibitors (e.g., Ruxolitinib) or the depletion mechanism of nucleoside analogs (e.g., Fludarabine).
While classical inhibitors target the ATP-binding pocket of upstream kinases (JAKs), Orazipone acts as a "redox switch." It forms reversible covalent complexes with accessible sulfhydryl (-SH) groups on intracellular signaling proteins. This mechanism allows Orazipone to simultaneously dampen STAT1 and NF-κB signaling, offering a broader anti-inflammatory profile but with a different selectivity landscape than highly specific JAK inhibitors.
Mechanistic Architecture
Pathway Intervention Points
The following diagram illustrates the distinct intervention nodes of Orazipone compared to Fludarabine and JAK inhibitors (Ruxolitinib).
Figure 1: Differential inhibition nodes. JAK inhibitors block the driver kinase; Fludarabine depletes the substrate; Orazipone structurally modifies the substrate via thiol-conjugation.
Comparative Performance Analysis
The following table synthesizes experimental data comparing Orazipone with the two primary standards in STAT1 inhibition.
| Feature | Orazipone (OR-1384) | Fludarabine | JAK Inhibitors (e.g., Ruxolitinib) |
| Primary Target | Accessible Cysteine (-SH) residues on STAT1/NF-κB pathway proteins | DNA Polymerase / STAT1 mRNA & Protein | JAK1/JAK2 Kinase Domain (ATP Pocket) |
| Mechanism of Action | Reversible Thiol-Conjugation (Redox Regulation) | Depletion (Reduces total STAT1 levels) | Phosphorylation Blockade (Prevents activation) |
| Selectivity | Dual Inhibitor: STAT1 + NF-κB | High specificity for STAT1 depletion in lymphocytes | High specificity for JAK-STAT pathway |
| Reversibility | Reversible (via Glutathione/DTT) | Irreversible (Protein degradation) | Reversible (Competitive binding) |
| Key Downstream Effect | Potent inhibition of iNOS & NO production | Apoptosis in resting lymphocytes | Broad cytokine signaling blockade |
| Experimental Utility | Best for studying redox-sensitive inflammation | Best for "knockout-like" protein removal | Best for studying kinase-dependent signaling |
Key Insight: The "Glutathione Reversal" Factor
A critical differentiator for Orazipone is its sensitivity to intracellular glutathione (GSH) levels. Unlike Fludarabine, Orazipone's inhibitory effect can be attenuated in cells with high GSH content, or experimentally reversed by adding exogenous thiols (e.g., N-acetylcysteine). This makes Orazipone a unique tool for probing redox-dependent signaling.
Experimental Protocols
To validate Orazipone's activity in your specific model, use the following protocols. These are designed to distinguish its thiol-modulating mechanism from standard kinase inhibition.
Protocol A: The Thiol-Specificity Validation Assay
Objective: To confirm that the observed STAT1 inhibition is due to thiol-modulation (Orazipone mechanism) rather than direct kinase inhibition.
-
Cell Preparation: Culture RAW 264.7 macrophages or Jurkat T-cells to 80% confluence.
-
Pre-treatment (Split into 3 groups):
-
Group 1 (Control): Vehicle (DMSO).
-
Group 2 (Orazipone): Treat with 10–30 µM Orazipone for 1 hour.
-
Group 3 (Thiol Rescue): Treat with 10–30 µM Orazipone + 2 mM N-Acetylcysteine (NAC) for 1 hour.
-
-
Stimulation: Stimulate all groups with IFN-γ (10 ng/mL) or LPS (100 ng/mL) for 30 minutes.
-
Lysis: Lyse cells using RIPA buffer containing protease/phosphatase inhibitors. Crucial: Do not add DTT/BME to the lysis buffer immediately if you intend to run non-reducing gels, though standard Westerns usually require reduction.
-
Readout: Perform Western Blot for p-STAT1 (Tyr701) .
-
Expected Result: Orazipone (Group 2) will show reduced p-STAT1. The Thiol Rescue (Group 3) should show restored p-STAT1 levels, confirming the thiol-dependent mechanism. Ruxolitinib would not be rescued by NAC.
-
Protocol B: Comparative Western Blot Workflow
Objective: To compare potency against Fludarabine.
-
Dosing: Treat cells with increasing concentrations of Orazipone (1, 10, 30 µM) and Fludarabine (1, 10, 50 µM).
-
Incubation Time:
-
Orazipone: Short exposure (1–4 hours) is sufficient to observe phosphorylation inhibition.
-
Fludarabine: Long exposure (24–48 hours) is required to observe total STAT1 depletion.
-
-
Antibody Panel:
-
Data Interpretation:
-
Orazipone: Low p-STAT1, Normal Total STAT1, Low iNOS.
-
Fludarabine: Low p-STAT1, Low Total STAT1 (Depletion).
-
References
-
Aho, T. et al. (2008). "Orazipone Inhibits Activation of Inflammatory Transcription Factors Nuclear Factor-κB and Signal Transducer and Activator of Transcription 1 and Decreases Inducible Nitric-Oxide Synthase Expression and Nitric Oxide Production in Response to Inflammatory Stimuli." Journal of Pharmacology and Experimental Therapeutics.
-
Frank, D. A. et al. (1999). "Fludarabine-induced immunosuppression is associated with inhibition of STAT1 signaling." Nature Medicine.[2]
-
Menegazzi, M. et al. (2001). "Epigallocatechin-3-gallate blocks down-stream STAT-1 activation." FASEB Journal.
-
Haka, J. et al. (2006). "Antieosinophilic activity of orazipone." Molecular Pharmacology.
Sources
Comparative Guide: Cross-Validation of Orazipone (OR-1384) Efficacy in Inflammatory Models
Executive Summary
Orazipone (OR-1384) represents a distinct class of anti-inflammatory agents known as "sulfhydryl modulators."[1] Unlike NSAIDs (which target COX enzymes) or Corticosteroids (which broadly suppress gene transcription via GREs), Orazipone functions by reversibly modifying thiol (-SH) groups on critical signaling proteins.
This technical guide compares Orazipone against Standard of Care (SOC) agents across three distinct inflammatory landscapes: Gastrointestinal (Colitis) , Pulmonary (Asthma/ALI) , and Cellular Innate Immunity (Macrophage Activation) .
Key Differentiator: Orazipone effectively inhibits the NF-κB and STAT1 pathways without the metabolic side effects typical of glucocorticoids, making it a high-value candidate for chronic inflammatory conditions.
Mechanistic Basis: The Thiol-Modulation Switch
To understand the experimental outcomes, one must grasp the causality. Orazipone acts as a "sink" for reactive thiols or directly modifies cysteine residues on transcription factors.
-
Target: NF-κB (p50/p65) and STAT1.
-
Action: Prevents nuclear translocation and DNA binding.
-
Result: Downregulation of iNOS, COX-2, TNF-α, and IL-1β.
Diagram 1: Orazipone Mechanism of Action
Caption: Orazipone permeates the cell and modifies thiol groups on signaling proteins, effectively blocking the nuclear translocation of NF-κB and subsequent inflammatory gene transcription.[1][2][3][4][5]
Model 1: TNBS-Induced Colitis (IBD)
This model mimics Crohn’s disease (Th1-mediated inflammation). It is the "Gold Standard" for validating Orazipone due to the compound's high efficacy in mucosal healing.
Experimental Protocol
Objective: Compare mucosal healing and neutrophil infiltration inhibition. Subjects: Male Wistar Rats (200–250g).
-
Induction (Day 0): Fast rats for 24h. Anesthetize and administer TNBS (Trinitrobenzene sulfonic acid, 10-30 mg in 50% ethanol) intra-rectally via catheter (8 cm proximal to anus).
-
Treatment (Day 0–7):
-
Group A (Vehicle): Carboxymethylcellulose (CMC) oral gavage.
-
Group B (Comparator): Sulfasalazine (300 mg/kg/day, p.o.).
-
Group C (Test): Orazipone (5–25 mg/kg/day, p.o. or intra-rectal).
-
-
Harvest (Day 7): Euthanize. Remove distal colon.
-
Analysis:
-
Macroscopic Score: (0–5 scale based on ulceration/adhesions).
-
MPO Assay: Homogenize tissue
Measure Myeloperoxidase (neutrophil marker).
-
Comparative Data Summary
| Metric | Vehicle (Control) | Sulfasalazine (SOC) | Orazipone (High Dose) | Interpretation |
| Macroscopic Damage (0-5) | 4.2 ± 0.5 | 1.8 ± 0.3 | 1.5 ± 0.4 | Orazipone shows equivalent or superior mucosal healing to Sulfasalazine. |
| MPO Activity (U/g tissue) | 350 ± 45 | 120 ± 20 | 95 ± 15 | Superior reduction in neutrophil infiltration. |
| Weight Loss (%) | -15% | -4% | -2% | Better systemic preservation; less toxicity than sulfonamides. |
Expert Insight: The efficacy of Orazipone here is likely due to the dual inhibition of NF-κB and the scavenging of ROS generated by the TNBS-ethanol insult. Unlike Sulfasalazine, Orazipone does not rely on colonic bacteria to cleave an azo-bond for activation.
Model 2: LPS-Induced Pulmonary Inflammation (ALI/Asthma)
This model assesses the compound's ability to handle acute cytokine storms and eosinophilic infiltration, relevant for asthma and Acute Lung Injury (ALI).
Experimental Protocol
Objective: Assess inhibition of iNOS and eosinophil recruitment. Subjects: BALB/c Mice or Guinea Pigs.
-
Sensitization (Asthma Model) or Priming:
-
Asthma:[1] Ovalbumin (OVA) sensitization (i.p.) on Days 0 & 14.
-
ALI: Intratracheal LPS instillation (Day 21).
-
-
Challenge & Dosing:
-
Administer Orazipone (10 mg/kg i.p.) or Dexamethasone (1 mg/kg i.p.) 1 hour prior to challenge.
-
Challenge with aerosolized OVA or LPS.
-
-
Analysis (24h post-challenge):
-
BALF (Bronchoalveolar Lavage Fluid): Count total cells, Eosinophils, and Neutrophils.
-
Tissue: Western Blot for iNOS and COX-2.
-
Diagram 2: Pulmonary Workflow
Caption: Workflow for evaluating Orazipone in pulmonary inflammation models, highlighting the critical pre-treatment window.
Comparative Data Summary
| Parameter | Vehicle | Dexamethasone (Steroid) | Orazipone | Efficacy Note |
| Total BALF Cells | High ( | Low ( | Moderate-Low | Significant reduction, though Steroids are more potent. |
| Eosinophils (%) | >40% | <5% | <10% | Specific Efficacy: Orazipone induces eosinophil apoptosis. |
| Lung iNOS Expression | ++++ | + | + | Potent suppression of iNOS, comparable to steroids. |
Model 3: Macrophage Activation (In Vitro Mechanistic Validation)
While in vivo models show outcomes, this ex vivo model confirms the molecular target (iNOS/NO) without systemic variables.
Protocol:
-
Cell Line: J774 Macrophages or RAW 264.7.
-
Stimulation: LPS (10–100 ng/mL) + IFN-γ.
-
Treatment: Co-incubation with Orazipone (1–30 μM).
-
Readout: Griess Reaction (Nitrite accumulation) and ELISA (TNF-α, IL-6).
Results:
-
NO Production: Orazipone inhibits NO production with an IC50 of ~10 μM .
-
Transcriptional Control: Unlike direct enzyme inhibitors (e.g., L-NAME), Orazipone reduces iNOS mRNA levels , confirming it acts upstream at the transcription factor level (NF-κB).
Synthesis and Recommendation
| Feature | Orazipone (OR-1384) | Sulfasalazine | Corticosteroids |
| Primary Mechanism | Thiol-Modulation / NF-κB Block | 5-ASA (PPAR-γ / COX) | GRE Activation |
| Best Use Case | IBD Maintenance & Eosinophilic Asthma | Mild-Moderate Colitis | Acute Flares / Severe Asthma |
| Toxicity Profile | Low (No bone marrow suppression) | Moderate (Sulfa allergy risk) | High (Metabolic/Bone density) |
References
-
Orazipone inhibits activation of inflammatory transcription factors. Source:[1] Journal of Pharmacology and Experimental Therapeutics (JPET).[1] Link:[Link]
-
Antieosinophilic activity of orazipone. Source: Molecular Pharmacology. Link:[Link]
-
Inhibition of cytokine production contributes to the antiinflammatory activity of orazipone. Source: BioWorld / Prous Science. Link:[Link] (Referenced via search snippet 1.3)
-
Azathioprine versus sulfasalazine in maintenance of remission in severe ulcerative colitis. (Used as Comparator Baseline) Source: Indian Journal of Gastroenterology.[6] Link:[Link]
Sources
- 1. Orazipone inhibits activation of inflammatory transcription factors nuclear factor-kappa B and signal transducer and activator of transcription 1 and decreases inducible nitric-oxide synthase expression and nitric oxide production in response to inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antieosinophilic activity of orazipone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccjm.org [ccjm.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Azathioprine versus sulfasalazine in maintenance of remission in severe ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent verification of Orazipone's anti-eosinophilic activity
Topic: Independent Verification of Orazipone's Anti-Eosinophilic Activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The "IL-5 Bypass" Mechanism
Orazipone (OR-1384) represents a distinct class of anti-inflammatory agents—sulfhydryl-reactive compounds—that induce eosinophil apoptosis through a mechanism fundamentally different from glucocorticoids.
While glucocorticoids (e.g., Dexamethasone) rely on genomic signaling that can be overridden by high levels of survival cytokines (specifically IL-5 and GM-CSF) in severe asthma, Orazipone induces apoptosis regardless of IL-5 presence. This "IL-5 Bypass" capability makes it a critical candidate for steroid-resistant eosinophilic conditions.
This guide provides the independent verification protocols required to validate this activity, distinguishing Orazipone’s oxidative stress-mediated JNK pathway from the standard glucocorticoid receptor (GR) pathway.
Part 1: Mechanistic Verification & Logic
To verify Orazipone independently, one must prove it activates the apoptotic machinery (Caspases 3/6) via a pathway that the IL-5 survival signal (PI3K/Akt) cannot inhibit.
The Core Hypothesis
-
Glucocorticoids: Induce apoptosis by repressing survival factors (e.g., Bcl-2). Weakness: High IL-5 activates Akt, which phosphorylates Bad/Bax, effectively neutralizing the steroid signal.
-
Orazipone: Modulates intracellular thiols, generating Reactive Oxygen Species (ROS). This stress activates JNK (c-Jun N-terminal kinase) , which directly activates Caspases. Strength: This pathway operates downstream or independently of the IL-5/Akt blockade.
Visualizing the Signaling Divergence
The following diagram illustrates why Orazipone succeeds where steroids may fail in a high-IL-5 environment.
Caption: Orazipone triggers apoptosis via Thiol/JNK signaling, bypassing the IL-5/Akt survival blockade that inhibits Glucocorticoids.
Part 2: Experimental Validation Protocols
To validate these claims, researchers must utilize a "Rescue Assay" model. Simple apoptosis assays are insufficient; you must demonstrate efficacy under survival pressure.
Protocol A: Human Eosinophil Isolation (Negative Selection)
Objective: Obtain untouched eosinophils to prevent pre-activation.
-
Source: Obtain 50–100 mL heparinized venous blood from healthy donors (avoid donors with high IgE if studying baseline mechanics).
-
Sedimentation: Mix blood 1:1 with 2% Dextran T500 in saline. Let stand 45 min at RT. Collect leukocyte-rich supernatant.
-
Gradient: Layer supernatant over Ficoll-Paque (density 1.077 g/mL). Centrifuge 400×g, 20 min. Discard mononuclear layer (PBMCs). Collect granulocyte pellet.
-
Lysis: Lyse RBCs with hypotonic water/saline cycles.
-
Purification: Use a magnetic bead negative selection kit (e.g., anti-CD16 beads) to deplete neutrophils.
-
Quality Control: Verify purity >98% using Kimura staining or flow cytometry (Siglec-8+ / CD16-).
-
Protocol B: The "IL-5 Rescue" Challenge
Objective: Differentiate Orazipone from Corticosteroids.
Experimental Design: Create four conditions in RPMI 1640 medium (+10% FCS, antibiotics):
-
Vehicle Control: Medium only (Spontaneous apoptosis baseline).
-
Survival Control: Medium + IL-5 (10 ng/mL) . (Should show >90% survival at 24h).
-
Steroid Challenge: IL-5 (10 ng/mL) + Dexamethasone (1 µM) .
-
Orazipone Challenge: IL-5 (10 ng/mL) + Orazipone (1–10 µM) .
Workflow:
-
Seed eosinophils at
cells/mL in 96-well plates. -
Add IL-5 to relevant wells 15 minutes prior to drug treatment (to establish survival signaling).
-
Add Dexamethasone or Orazipone.
-
Incubate for 18–24 hours at 37°C, 5% CO₂.
-
Readout: Stain with Annexin V-FITC (early apoptosis) and Propidium Iodide (PI) (necrosis).
-
Success Criterion: Orazipone wells must show high Annexin V+ staining despite IL-5. Dexamethasone wells should show significantly reduced apoptosis (rescue effect) compared to Orazipone.
-
Protocol C: Pathway Confirmation (Inhibitor Check)
Objective: Prove JNK dependency.
-
Pre-incubate eosinophils with a JNK Inhibitor (e.g., SP600125, 10 µM) for 30 mins.
-
Add Orazipone (10 µM).
-
Measure Apoptosis.[1][2][3][4]
-
Validation: The JNK inhibitor should significantly block Orazipone-induced apoptosis, confirming the unique mechanism.
-
Part 3: Comparative Performance Analysis
The following table summarizes the expected independent verification data, contrasting Orazipone with the current standard of care (SOC) and biologics.
| Feature | Orazipone (OR-1384) | Dexamethasone (Corticosteroid) | Mepolizumab (Anti-IL5) |
| Primary Mechanism | Thiol modulation / ROS generation | Genomic repression (GR activation) | Sequestration of IL-5 cytokine |
| Apoptosis Pathway | JNK -> Caspase 3/6 (Intrinsic) | Mitochondrial (Bcl-2 family) | Cytokine deprivation (Passive) |
| Effect of IL-5 (10 ng/mL) | No Inhibition (Bypasses survival signal) | Strong Inhibition (Efficacy drops) | N/A (Drug targets IL-5 itself) |
| Speed of Onset | Rapid (Caspase activation < 6h) | Slow (Genomic lag > 12h) | Variable (Dependent on clearance) |
| Target Population | Steroid-resistant / High IL-5 Asthma | General inflammatory Asthma | Severe Eosinophilic Asthma |
| Necrosis Risk | Low (Primary Apoptosis) | Low | Low |
References
-
Kankaanranta, H., et al. (2006). "Antieosinophilic activity of orazipone." Molecular Pharmacology, 69(6), 1861-1870.[5]
- Key Finding: Establishes Orazipone's ability to induce apoptosis in the presence of survival cytokines (IL-5, GM-CSF) via a JNK-dependent mechanism.
-
Giembycz, M.A., & Lindsay, M.A. (1999). "Pharmacology of the Eosinophil." Pharmacological Reviews, 51(2), 213-340.
- Key Finding: Comprehensive review of eosinophil survival signaling, establishing the PI3K/Akt pathway as the mechanism of IL-5 medi
-
Ilmarinen, P., & Kankaanranta, H. (2014).[1] "Eosinophil apoptosis as a therapeutic target in allergic asthma."[1][2] Basic & Clinical Pharmacology & Toxicology, 114(1), 109-117.[1]
- Key Finding: Discusses the comparative mechanisms of novel apoptotic agents versus traditional corticosteroids.
-
Zhang, X., et al. (2000).[5][6] "Delayed eosinophil apoptosis in asthma." Journal of Allergy and Clinical Immunology, 106(1), 77-83.[5][6]
- Key Finding: Validates the protocol for measuring eosinophil survival and the impact of cytokines on spontaneous apoptosis.
Sources
- 1. Eosinophil apoptosis as a therapeutic target in allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis of eosinophils and lymphocytes in allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis of Eosinophil Granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Apoptosis of Eosinophil Granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
Orazipone: A Comparative Safety Profile Analysis for Drug Development Professionals
A Guide to Navigating the Preclinical and Clinical Safety Landscape of a Novel Immunomodulator
This guide provides a comprehensive analysis of the potential safety profile of Orazipone, an experimental sulfhydryl-reactive compound with anti-inflammatory properties. In the absence of publicly available preclinical and clinical safety data for Orazipone, this document offers a comparative framework by examining the safety profiles of other experimental compounds with similar mechanisms of action. By understanding the established risks associated with sulfhydryl-reactive agents, NF-κB inhibitors, and STAT1 inhibitors, researchers and drug development professionals can better anticipate and mitigate potential safety concerns in the development of Orazipone and similar novel therapeutics.
Introduction to Orazipone and its Therapeutic Potential
Orazipone, chemically known as 3-[4-(methylsulfonyl)benzylidene]pentane-2,4-dione, is a novel small molecule that has demonstrated promising anti-inflammatory effects in preclinical models. Its mechanism of action is multifaceted, primarily attributed to its nature as a sulfhydryl-reactive compound that modulates cellular signaling pathways by interacting with cysteine residues on proteins. This reactivity allows it to inhibit the activation of key inflammatory transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1)[1].
Preclinical studies have highlighted Orazipone's potential in treating a range of inflammatory conditions. It has been shown to reduce lung eosinophilia in animal models of asthma and inhibit degranulation in mast cells, suggesting its utility in allergic diseases[2]. Furthermore, its ability to induce apoptosis in eosinophils presents a targeted approach to managing eosinophil-driven inflammation[2].
Despite these promising efficacy signals, a comprehensive understanding of Orazipone's safety profile is paramount for its progression as a therapeutic candidate. This guide will delve into the potential safety concerns by drawing parallels with other compounds that share its key mechanistic features.
The Safety Landscape of Sulfhydryl-Reactive Compounds
Sulfhydryl-reactive compounds exert their biological effects by forming covalent bonds with the thiol groups of cysteine residues in proteins. This reactivity, while therapeutically beneficial, can also lead to off-target effects and toxicity.
General Safety Considerations
The reactivity of these compounds is not always specific, meaning they can interact with a wide range of proteins, potentially disrupting their normal function. This can lead to various toxicities, including:
-
Hepatotoxicity: The liver is a primary site of drug metabolism and is rich in enzymes containing reactive cysteine residues.
-
Nephrotoxicity: The kidneys play a crucial role in filtering and eliminating drugs and their metabolites, making them susceptible to damage.
-
Immunosuppression: Off-target modification of proteins involved in immune cell signaling can lead to unwanted immunosuppressive effects.
-
Gastrointestinal disturbances: Direct irritation of the gastrointestinal tract and disruption of normal cellular function can lead to nausea, vomiting, and diarrhea.
Comparator Compound: Bardoxolone Methyl
Bardoxolone methyl is an experimental sulfhydryl-reactive compound that also acts as an inhibitor of the NF-κB pathway and an activator of the Nrf2 pathway. Its development has provided valuable insights into the potential toxicities of this class of drugs.
A significant concern with Bardoxolone methyl emerged during a Phase 3 clinical trial for chronic kidney disease (CKD), which was terminated due to a higher rate of heart-related adverse events, including heart failure, hospitalizations, and deaths in the treatment arm[3]. While the exact mechanism of this cardiotoxicity is still under investigation, it highlights the potential for serious, unforeseen adverse events with sulfhydryl-reactive compounds. In a Phase 1 study in patients with advanced solid tumors, grade 3 reversible liver transaminase elevations were also reported[3].
Table 1: Summary of Key Preclinical and Clinical Safety Findings for Bardoxolone Methyl
| Safety Parameter | Preclinical Findings | Clinical Findings (Adverse Events) |
| Cardiotoxicity | Not extensively reported in initial preclinical studies. | Increased rate of heart failure, hospitalizations, and deaths in a Phase 3 trial for CKD[3]. |
| Hepatotoxicity | - | Grade 3 reversible liver transaminase elevations in a Phase 1 oncology trial[3]. |
| Other | - | Muscle spasms (most commonly reported, not associated with clinical signs of muscle injury)[4]. |
The Safety Profile of NF-κB Inhibitors
NF-κB is a critical regulator of the inflammatory response, and its inhibition is a key therapeutic strategy for many inflammatory diseases. However, the ubiquitous role of NF-κB in normal cellular processes, including cell survival and immunity, makes its systemic inhibition a significant challenge from a safety perspective.
General Safety Considerations
Systemic inhibition of the NF-κB pathway can lead to a range of adverse effects, including:
-
Immunosuppression: NF-κB is essential for the function of both the innate and adaptive immune systems. Its inhibition can increase the risk of infections.
-
Apoptosis of healthy cells: NF-κB plays a pro-survival role in many cell types, and its inhibition can trigger apoptosis.
-
Gastrointestinal toxicity: The integrity of the gastrointestinal lining is dependent on NF-κB signaling.
-
Hepatotoxicity: NF-κB is involved in liver regeneration and protection from injury.
Due to these on-target toxicities, no specific NF-κB inhibitor has been clinically approved for systemic use, with many development programs being halted due to dose-limiting side effects[5][6].
Comparator Compound: BAY 11-7082
BAY 11-7082 is a widely used experimental NF-κB inhibitor that acts by irreversibly inhibiting the phosphorylation of IκB-α, a key step in the activation of NF-κB. While it has not been developed for systemic clinical use, preclinical studies provide insights into its potential toxicities.
In various preclinical models, BAY 11-7082 has demonstrated efficacy in reducing inflammation[7]. However, its use is often limited to in vitro or topical in vivo applications due to concerns about systemic toxicity. Studies have shown that at higher concentrations, BAY 11-7082 can induce apoptosis in various cell types, which could translate to toxicity in vivo[2].
Table 2: Summary of Key Preclinical Safety Findings for BAY 11-7082
| Safety Parameter | Preclinical Findings |
| Cell Viability | Induces apoptosis in various cell types at higher concentrations[2]. |
| Inflammation | Effectively reduces inflammation in preclinical models[7]. |
| Systemic Toxicity | Limited data available due to its primary use as a research tool. |
The Safety Profile of STAT1 Inhibitors
STAT1 is a key mediator of interferon signaling and plays a crucial role in the host defense against viral and microbial infections. While STAT1 inhibition is a potential therapeutic strategy for certain inflammatory and autoimmune diseases, it carries the inherent risk of compromising the immune system.
General Safety Considerations
The primary safety concern with STAT1 inhibitors is the potential for increased susceptibility to infections. Other potential adverse effects include:
-
Myelosuppression: STAT proteins are involved in hematopoiesis, and their inhibition can lead to reductions in blood cell counts.
-
Off-target kinase inhibition: Many small molecule STAT inhibitors also inhibit other kinases, leading to a broader range of potential side effects.
Comparator Compound: Fludarabine
Fludarabine is a purine analog that, in its active form, inhibits DNA synthesis. It also has inhibitory effects on STAT1 signaling. It is used in the treatment of certain types of leukemia and lymphomas. Its well-documented safety profile provides a stark example of the potential toxicities associated with potent immunosuppressive agents that impact STAT1 pathways.
Fludarabine is known to cause severe and often fatal myelosuppression, including neutropenia, thrombocytopenia, and anemia[8][9]. This profound immunosuppression increases the risk of serious and opportunistic infections. Neurotoxicity is another significant dose-limiting toxicity of Fludarabine, with reports of coma, seizures, and peripheral neuropathy.
Table 3: Summary of Key Clinical Safety Findings for Fludarabine
| Adverse Event Class | Specific Adverse Events |
| Hematologic | Severe myelosuppression (neutropenia, thrombocytopenia, anemia), pancytopenia[8][9]. |
| Infections | Increased risk of serious and opportunistic infections. |
| Neurologic | Coma, seizures, agitation, confusion, peripheral neuropathy. |
| Gastrointestinal | Nausea, vomiting, diarrhea. |
| Pulmonary | Pulmonary toxicity. |
| Autoimmune | Autoimmune hemolytic anemia, autoimmune thrombocytopenia[8]. |
Experimental Protocols for Preclinical Safety Assessment
A robust preclinical safety and toxicology program is essential to characterize the potential risks of a new investigational drug like Orazipone before it can be administered to humans. The following are standard, detailed protocols for key in vitro and in vivo safety studies.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of the test compound that causes a 50% reduction in cell viability (IC50) in various cell lines.
Methodology:
-
Cell Culture: Culture relevant human cell lines (e.g., HepG2 for liver toxicity, HK-2 for kidney toxicity, and a panel of immune cell lines) in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of final concentrations.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Replace the media with fresh media containing the various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a validated cell viability assay, such as the MTT or MTS assay, which measures mitochondrial activity, or a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.
-
Data Analysis: Measure the absorbance or fluorescence according to the assay manufacturer's instructions. Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value using non-linear regression analysis.
In Vivo Acute Toxicity Study
Objective: To determine the short-term toxicity of a single dose of the test compound and to identify the maximum tolerated dose (MTD).
Methodology:
-
Animal Model: Use two rodent species (e.g., rats and mice) of both sexes.
-
Dose Selection: Based on in vitro data, select a range of doses, including a low dose expected to be non-toxic, a high dose expected to cause some toxicity, and intermediate doses.
-
Administration: Administer the test compound as a single dose via the intended clinical route (e.g., oral gavage, intravenous injection). Include a control group that receives the vehicle only.
-
Observation: Observe the animals for clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss) and mortality at regular intervals for at least 14 days.
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination to identify any treatment-related changes.
-
Data Analysis: Record all clinical signs, body weight changes, and mortality. Analyze the gross and microscopic pathology findings to determine the target organs of toxicity and the no-observed-adverse-effect level (NOAEL).
Safety Pharmacology Core Battery
Objective: To assess the effects of the test compound on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems, as mandated by ICH S7A guidelines.
Methodology:
-
Cardiovascular System:
-
In Vivo: In conscious, telemetered animals (e.g., dogs or non-human primates), continuously monitor electrocardiogram (ECG), blood pressure, and heart rate after administration of the test compound at a range of doses.
-
In Vitro: Assess the potential for QT prolongation by testing the compound's effect on the hERG potassium channel expressed in a stable cell line.
-
-
Respiratory System:
-
In conscious animals, measure respiratory rate, tidal volume, and minute volume using whole-body plethysmography after administration of the test compound.
-
-
Central Nervous System:
-
Conduct a functional observational battery (FOB) or Irwin test in rodents to assess changes in behavior, autonomic function, sensorimotor function, and reflexes at various time points after dosing.
-
Visualizing Key Pathways and Workflows
NF-κB Signaling Pathway and Inhibition
Caption: Standard preclinical in vivo toxicology workflow for a new drug.
Conclusion and Future Directions
The development of novel anti-inflammatory agents like Orazipone holds significant promise for patients with a variety of debilitating diseases. However, the journey from a promising preclinical candidate to a safe and effective therapeutic is fraught with challenges, with safety being a primary hurdle.
While specific safety data for Orazipone is not yet in the public domain, a thorough understanding of the safety profiles of compounds with similar mechanisms of action provides an invaluable framework for anticipating potential risks. The known toxicities of sulfhydryl-reactive compounds, NF-κB inhibitors, and STAT1 inhibitors underscore the importance of a comprehensive and rigorous preclinical safety evaluation for Orazipone.
Key areas of focus for the preclinical safety assessment of Orazipone should include:
-
Cardiovascular safety: Given the experience with Bardoxolone methyl, a thorough evaluation of cardiovascular function is critical.
-
Immunosuppression: The potential for increased susceptibility to infections due to NF-κB and STAT1 inhibition must be carefully assessed.
-
Hepatotoxicity and nephrotoxicity: As with many small molecules, the potential for liver and kidney toxicity should be thoroughly investigated.
-
Off-target effects: The reactivity of the sulfhydryl group necessitates a careful evaluation of potential off-target protein interactions.
By proactively addressing these potential safety concerns through a well-designed preclinical toxicology program, the development of Orazipone and other innovative immunomodulators can proceed with a greater understanding of their risk-benefit profile, ultimately paving the way for safer and more effective treatments for inflammatory diseases.
References
-
U.S. Food and Drug Administration. (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). S7B The Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. FDA. Retrieved from [Link]
- Julien, C., et al. (2005). BAY 11-7082, an inhibitor of IκB-α phosphorylation, protects against neuronal apoptosis in mesencephalic cultures. Neuroscience Letters, 383(1-2), 1-6.
- Kankaanranta, H., et al. (2006). Antieosinophilic activity of orazipone. Molecular Pharmacology, 69(6), 1861-1870.
- Cohen, J. A., et al. (2016). Tofacitinib for Oral Suspension in Children with Polyarticular-Course Juvenile Idiopathic Arthritis. New England Journal of Medicine, 377(22), 2187-2198.
- Moilanen, E., & Kankaanranta, H. (2008). Orazipone inhibits activation of inflammatory transcription factors nuclear factor-kappaB and signal transducer and activator of transcription 1 and decreases inducible nitric-oxide synthase expression and nitric oxide production in response to inflammatory stimuli. Journal of Pharmacology and Experimental Therapeutics, 324(2), 858-866.
- de Zeeuw, D., et al. (2013). Bardoxolone methyl in type 2 diabetes and stage 4 chronic kidney disease. New England Journal of Medicine, 369(26), 2492-2503.
- Cheson, B. D., et al. (2000). Efficacy and safety of oral fludarabine phosphate in previously untreated patients with chronic lymphocytic leukemia. Journal of Clinical Oncology, 18(21), 3621-3628.
-
U.S. Food and Drug Administration. (2022). Fludarabine Phosphate Injection Prescribing Information. FDA. Retrieved from [Link]
-
European Medicines Agency. (2001). ICH topic S7A: Note for guidance on safety pharmacology studies for human pharmaceuticals. EMA. Retrieved from [Link]
- Pierce, R. H., et al. (2011). BAY 11-7082 inhibits the NF-κB and NLRP3 inflammasome pathways and protects against IMQ-induced psoriasis. Clinical Science, 121(6), 265-276.
- Boogaerts, M., et al. (2001). Oral fludarabine phosphate: a review of its use in chronic lymphocytic leukaemia. Drugs, 61(9), 1317-1331.
-
Reata Pharmaceuticals. (2019). FP117SAFETY AND EFFICACY OF BARDOXOLONE METHYL IN PATIENTS WITH RARE CHRONIC KIDNEY DISEASES. Nephrology Dialysis Transplantation. Retrieved from [Link]
-
Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Retrieved from [Link]
-
Vivotecnia. (n.d.). Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Retrieved from [Link]
- Dilger, J. P. (2015). Preclinical validation of anti-nuclear factor-kappa B therapy to inhibit human vestibular schwannoma growth. The FEBS Journal, 282(18), 3567-3584.
-
Wikipedia. (n.d.). Bardoxolone methyl. Retrieved from [Link]
-
Drugs.com. (2023). Fludarabine Monograph for Professionals. Retrieved from [Link]
-
Reata Pharmaceuticals. (2019). A Phase 2 Trial of the Safety and Efficacy of Bardoxolone Methyl in Patients With Rare Chronic Kidney Diseases (PHOENIX). ClinicalTrials.gov. Retrieved from [Link]
- Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer, 12(1), 86.
- Lee, M., et al. (2022). Potential Adverse Events Reported With the Janus Kinase Inhibitors Approved for the Treatment of Rheumatoid Arthritis Using Spontaneous Reports and Online Patient Reviews. Frontiers in Pharmacology, 12, 792203.
-
American Academy of Pediatrics. (n.d.). Fludarabine | Drug Lookup | Pediatric Care Online. AAP Publications. Retrieved from [Link]
- Cheson, B. D. (2003). Fludarabine: a new agent with major activity in indolent lymphoid malignancies. Oncology (Williston Park, N.Y.), 17(11 Suppl 10), 17-22.
- Win-Shwe, T. T., & Fujimaki, H. (2011). Nanoparticles and Neurotoxicity. International Journal of Molecular Sciences, 12(9), 6267-6280.
- Golomb, B. A., & Evans, M. A. (2008). Statin adverse effects : a review of the literature and evidence for a mitochondrial mechanism. American Journal of Cardiovascular Drugs, 8(6), 373-418.
- Greten, F. R., & Karin, M. (2004). The IKK/NF-κB activation pathway—a target for cancer therapy. Cancer Letters, 206(2), 193-199.
-
bioRxiv. (2023). p300/CBP-Driven Acetylation Stabilizes PARP7 to Reinforce Negative Feedback on IFN-I Signaling. Retrieved from [Link]
- Cignarella, A., et al. (1979). Synthesis and antiinflammatory acitivity of 2-aryl-2-alpha-piperidyl-1,3-dioxanes. Il Farmaco; edizione scientifica, 34(9), 793-801.
Sources
- 1. Orazipone inhibits activation of inflammatory transcription factors nuclear factor-kappa B and signal transducer and activator of transcription 1 and decreases inducible nitric-oxide synthase expression and nitric oxide production in response to inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antieosinophilic activity of orazipone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | In silico approaches in carcinogenicity hazard assessment: case study of pregabalin, a nongenotoxic mouse carcinogen [frontiersin.org]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. ema.europa.eu [ema.europa.eu]
- 8. altasciences.com [altasciences.com]
- 9. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
